Product packaging for Potassium malonate(Cat. No.:CAS No. 13095-67-5)

Potassium malonate

Cat. No.: B080837
CAS No.: 13095-67-5
M. Wt: 180.24 g/mol
InChI Key: HCDITHVDEPPNIL-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Potassium malonate is a high-purity, water-soluble salt of malonic acid that serves as a crucial building block and inhibitor in diverse research applications. Its primary value lies in organic synthesis, where it acts as a versatile precursor for the synthesis of various carboxylic acids, flavonoids, and pharmaceuticals via classic malonic ester synthesis and Knoevenagel condensation reactions. In biochemical research, this compound is a well-characterized competitive inhibitor of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain. By structurally mimicking succinate, it binds to the enzyme's active site, effectively blocking the conversion of succinate to fumarate. This specific inhibition makes it an indispensable tool for studying cellular respiration, mitochondrial dysfunction, reactive oxygen species (ROS) generation, and the role of the TCA cycle in metabolic pathways and disease models, such as ischemia-reperfusion injury. Furthermore, its utility extends to materials science, where it is employed in the preparation of functional coordination polymers and metal-organic frameworks (MOFs). This reagent is strictly intended for laboratory research purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H2K2O4 B080837 Potassium malonate CAS No. 13095-67-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

dipotassium;propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O4.2K/c4-2(5)1-3(6)7;;/h1H2,(H,4,5)(H,6,7);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDITHVDEPPNIL-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])C(=O)[O-].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2K2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101335550
Record name Dipotassium malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101335550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13095-67-5
Record name Dipotassium malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101335550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dipotassium propanedioate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.254.539
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Precursor Chemistry of Potassium Malonate Derivatives

Established Synthetic Routes for Potassium Malonate

The traditional methods for synthesizing this compound and its monoester salts are well-documented and widely practiced. These routes are characterized by their reliability and are based on fundamental organic reactions such as neutralization and saponification.

Neutralization Reactions for this compound Formation

The most direct method for the preparation of dipotassium (B57713) malonate is the neutralization of malonic acid with a stoichiometric amount of potassium hydroxide (B78521). This acid-base reaction is typically carried out in an aqueous solution. The process involves dissolving malonic acid in water and adding two molar equivalents of potassium hydroxide. The reaction is generally exothermic and upon completion, the dithis compound can be isolated by crystallization after evaporation of the solvent. nih.gov

Similarly, potassium hydrogen malonate, the acid salt, can be synthesized by reacting malonic acid with a single molar equivalent of potassium hydroxide in an aqueous solution. nih.gov Crystallization is then induced by evaporating the solvent at room temperature to yield the desired product. nih.gov

Esterification and Subsequent Potassium Salt Formation

An alternative pathway to this compound derivatives begins with the esterification of malonic acid. Malonic acid can be reacted with an alcohol, such as ethanol (B145695), in the presence of an acid catalyst to form the corresponding diester, for example, diethyl malonate. nih.gov This diester can then be fully saponified using a strong base like potassium hydroxide to yield dithis compound.

This two-step process is particularly useful when the starting material is a malonic ester rather than malonic acid itself. The saponification involves the hydrolysis of both ester groups to carboxylate anions, which then form ionic bonds with potassium cations.

Selective Saponification of Malonic Acid Esters for Monoester Potassium Salts

The synthesis of potassium salts of malonic acid monoesters, such as potassium monoethyl malonate and potassium monomethyl malonate, requires a more controlled approach to avoid the formation of the dipotassium salt. This is achieved through the selective saponification of a malonic acid diester, where only one of the two ester groups is hydrolyzed.

The preparation of potassium monoethyl malonate (KEM) is a critical step in the synthesis of various pharmaceuticals. A common method involves the selective saponification of diethyl malonate (DEM) with potassium hydroxide (KOH). google.com To achieve high purity and yield, process optimization is crucial.

One patented process emphasizes adding the potassium hydroxide to the diethyl malonate, maintaining a molar ratio of DEM to KOH of at least 1.5. google.comorganicchemistrytutor.com This excess of the diester helps to ensure that the saponification is selective to one ester group, minimizing the formation of dithis compound (DKM). The effective distribution of KOH within the reaction mixture, often achieved through intensive mixing, is also a key parameter. google.comorganicchemistrytutor.com The reaction is typically carried out at temperatures below 80°C, preferably between 0°C and 30°C, in an ethanolic solution. organicchemistrytutor.com

A detailed laboratory procedure involves charging a flask with diethyl malonate and ethanol, followed by the dropwise addition of a solution of potassium hydroxide in ethanol at room temperature. google.com The mixture is stirred, often overnight, and may be heated to reflux to ensure the reaction goes to completion. google.com The product, potassium monoethyl malonate, precipitates from the solution and can be collected by filtration. google.compnas.org Further crops of crystals can be obtained by concentrating the mother liquor. google.com

ReactantMolar Ratio (DEM:KOH)SolventTemperatureKey Process FeatureYield
Diethyl Malonate>1.5Ethanol0-30°CIntensive mixing, KOH added to DEMHigh
Diethyl Malonate1:1 (approx.)EthanolRoom Temp -> RefluxDropwise addition of KOH92% google.com

This table provides an interactive summary of process parameters for potassium monoethyl malonate synthesis.

The synthesis of potassium monomethyl malonate follows a similar principle to its ethyl counterpart, involving the selective saponification of dimethyl malonate. In a typical procedure, dimethyl malonate is dissolved in anhydrous methanol (B129727) and cooled in an ice bath. google.com Potassium hydroxide pellets are then added, and the reaction mixture is stirred, allowing it to warm to room temperature overnight. google.com The resulting crystalline potassium monomethyl malonate is collected by filtration. google.com Concentrating the filtrate can yield additional product. google.com

Another described method involves dissolving potassium hydroxide in methanol and adding this solution to dimethyl malonate at room temperature over a couple of hours with inadequate mixing, which resulted in a lower yield of 76%. google.com This highlights the importance of efficient mixing for maximizing the yield and purity of the desired monoester salt.

Advanced Synthetic Strategies and Reagents

Beyond the classical methods, advanced synthetic strategies have been developed to improve efficiency, selectivity, and the scope of this compound derivative synthesis. These include the use of phase-transfer catalysis and enzymatic methods.

Phase-transfer catalysis has been effectively employed in the C-alkylation of dialkyl malonates using potassium carbonate as the base. google.com In this method, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the reaction between the organic-soluble malonic ester and the solid, inorganic base. google.comgoogle.com This technique can enhance reaction rates and allows for milder reaction conditions. For instance, the monoalkylation of malonic ester with allyl chloride has been studied in a two-phase system with potassium hydroxide, where the catalyst's nature significantly affects the reaction's yield and selectivity. researchgate.net

Enzymatic methods offer a highly selective and environmentally benign alternative for the synthesis of chiral malonate derivatives. For example, the enzyme aryl/alkenyl malonate decarboxylase (AMDase) can catalyze the enantioselective decarboxylative protonation of disubstituted malonic acids to produce valuable homochiral carboxylic acids. nih.gov While not a direct synthesis of this compound, this demonstrates the power of biocatalysis in the manipulation of malonate structures. Chemoenzymatic synthesis of malonyl-CoA from malonate, CoA, and ATP using the enzyme RtMCS has also been reported, showcasing the integration of biological and chemical methods. nih.gov

Decarboxylative Cross-Coupling Reactions Utilizing this compound

Potassium malonates, particularly potassium monoalkyl malonates, serve as valuable nucleophilic partners in decarboxylative cross-coupling reactions. These reactions provide a pathway to form new carbon-carbon bonds by coupling the malonate substrate with various electrophiles, accompanied by the loss of carbon dioxide.

Recent advancements have highlighted the use of palladium and copper catalysts in these transformations. For instance, palladium-catalyzed decarboxylative coupling of malonic acid derivatives with aryl halides has been reported, though it often requires high temperatures (≥ 120 °C) and pre-deprotonation of the acid. ualberta.ca A notable development is the copper-mediated decarboxylative cross-coupling of malonate potassium salts with iodopyridines, which can be achieved at 100 °C with the aid of CuBr and MgCl₂. ualberta.ca

Furthermore, copper-promoted oxidative cross-coupling of α-fluoromalonate half-esters with aryl boron reagents presents a mild method for synthesizing monofluoro α-aryl acetates. d-nb.info This reaction proceeds in the open air at room temperature, showcasing tolerance for a variety of functional groups, including aryl bromides and iodides, which may not be compatible with other coupling methods. d-nb.info The mechanism is thought to involve the formation of a Cu(III) aryl malonate intermediate, which undergoes reductive elimination to form the new C-C bond. d-nb.info These decarboxylative strategies are significant as they often utilize readily available and inexpensive carboxylic acids as building blocks, offering an alternative to traditional cross-coupling reactions that require preformed organometallic reagents. ualberta.caualberta.ca

Reactions Involving Halogen Substitution in Malonate Derivatives

Halogen substitution in malonate derivatives is a key strategy for introducing functionality. The reactivity of the halogenated malonate is central to its subsequent use in synthesis.

The synthesis of diethyl fluoromalonate can be accomplished through a halogen exchange reaction involving diethyl chloromalonate and a fluoride (B91410) source. Potassium fluoride (KF) is a commonly used reagent for this transformation. fishersci.be The reaction is typically carried out in polar aprotic solvents, such as dimethylformamide (DMF) or ethylene (B1197577) glycol, which enhance the nucleophilicity of the fluoride ion. fishersci.be This conversion is an application of the Finkelstein reaction, where a halide is displaced by another. fishersci.be The resulting diethyl fluoromalonate is a valuable synthetic building block, for example, in the preparation of α-fluoro-α-aryl-substituted diethyl malonates through palladium-catalyzed cross-coupling reactions. thieme-connect.de

Formation of Malonate Monoester Potassium Salts as Key Synthetic Intermediates

Malonate monoester potassium salts, such as ethyl this compound and methyl this compound, are versatile and important intermediates in organic synthesis. smolecule.comfishersci.ca They are typically prepared by the partial hydrolysis of the corresponding dialkyl malonate with potassium hydroxide in an alcoholic solvent. chemicalbook.com These salts provide a stable, solid form of the malonate monoester, which can be readily used in a variety of subsequent reactions. sigmaaldrich.comsigmaaldrich.com

Ethyl this compound is a widely utilized starting material for the synthesis of beta-ketoesters. smolecule.comabmole.com This transformation is typically achieved by acylating the malonate. One established method involves the reaction of ethyl this compound with an acid chloride. google.com For instance, a process has been developed where monoethyl malonate potassium is condensed with an acid chloride in the presence of magnesium chloride and pyridine (B92270) to yield the target β-ketoester with high purity after workup. google.com Another approach involves treating monoethyl malonate with two equivalents of butyllithium (B86547) to form a dilithio species, which then reacts with an acid chloride to produce the β-ketoester in high yield. orgsyn.org Beta-ketoesters are themselves valuable intermediates, serving as building blocks for pharmaceuticals like antibiotics and anti-inflammatory drugs. smolecule.com

Ethyl this compound can serve as a precursor for the in situ generation of silylated malonates, such as (trimethylsilyl)ethyl malonate. smolecule.comabmole.com While direct synthesis methods for bis(trimethylsilyl) malonates involve reacting malonic acid with trimethylsilyl (B98337) chloride, the use of potassium salts of malonate monoesters provides an alternative entry point. nih.gov These silylated intermediates are useful in various organic transformations, although their reactivity can sometimes be lower than other activated malonate derivatives. nih.gov For example, bis(trimethylsilyl) malonates have been explored in cyclocondensation reactions, but they may undergo decomposition at elevated temperatures. nih.gov

Ethyl this compound is a key intermediate for the preparation of mixed esters like ethyl tert-butyl malonate. abmole.comlookchem.comfishersci.ca This unsymmetrical malonate is a useful reagent in organic synthesis, for instance, in the preparation of polar ester-functionalized aliphatic polysulfones. fishersci.pt The synthesis involves the tert-butylation of the ethyl this compound.

Synthesis of Alkylidene Malonates

Alkylidene and arylidene malonates are typically synthesized through the Knoevenagel condensation. nih.gov This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as dimethyl malonate, in the presence of a weak base like piperidine (B6355638) with acetic acid. nih.gov For instance, various arylidene malonates can be prepared by refluxing a mixture of an appropriate aldehyde and dimethyl malonate with catalytic amounts of acetic acid and piperidine in benzene, with azeotropic removal of water. nih.gov Another approach involves the in-situ generation of (trimethylsilyl)ethyl malonate from ethyl this compound, which can then be acylated to produce alkylidene malonates. sigmaaldrich.comsmolecule.comchemicalbook.com

Synthesis of PCCP Potassium Salt from Dimethyl Malonate

The synthesis of the potassium salt of 1,2,3,4,5-pentacarbomethoxycyclopentadiene (PCCP) from dimethyl malonate (DMM) and dimethyl acetylenedicarboxylate (B1228247) (DMAD) is a notable transformation. nih.govthieme-connect.com In a process originally reported by Diels, dimethyl malonate reacts with three equivalents of dimethyl acetylenedicarboxylate to form an isomeric mixture of octacarbomethoxycycloheptadienes. nih.gov This intermediate then undergoes a base-mediated ring contraction to yield the potassium salt of PCCP. nih.gov An improved, one-pot synthesis has been developed that can be completed in 24 hours at ambient temperature without the need for isolating intermediates. thieme-connect.comnih.gov This streamlined procedure involves the reaction of DMM and DMAD in the presence of pyridine and acetic acid, followed by the addition of aqueous potassium carbonate. nih.gov

Mechanistic Investigations in this compound Synthesis and Transformations

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes. The unique structural features of malonates dictate their reactivity.

Role of the Acidic Methylene Group in Nucleophilic Reactions and Enolate Anion Formation

The methylene (-CH2-) group in malonic acid and its esters is flanked by two electron-withdrawing carbonyl groups. atamanchemicals.comshivajicollege.ac.in This structural arrangement significantly increases the acidity of the alpha-protons, making them susceptible to deprotonation by a base to form a resonance-stabilized enolate anion. rsc.orgpearson.com This enolate is a potent nucleophile that can participate in various carbon-carbon bond-forming reactions. smolecule.commasterorganicchemistry.com For example, in the malonic ester synthesis, the enolate generated from diethyl malonate attacks an alkyl halide in an SN2 reaction to form an alkylated malonic ester. jove.comlibretexts.orglibretexts.org The stability of the enolate anion is a key factor driving these reactions. shivajicollege.ac.incolorado.edu

Decarboxylation Pathways and Conditions

Malonic acid and its derivatives, particularly β-dicarboxylic acids, readily undergo decarboxylation upon heating, a reaction that is a cornerstone of the malonic ester synthesis. jove.commasterorganicchemistry.comaklectures.com The process is facilitated by the presence of a second carbonyl group at the β-position relative to a carboxylic acid function. chemistrysteps.com The mechanism involves a cyclic, six-membered transition state where an internal electron redistribution leads to the cleavage of a carbon-carbon bond, releasing carbon dioxide and forming an enol intermediate. jove.com This enol then tautomerizes to the more stable final product. jove.comlibretexts.org The rate of decarboxylation can be influenced by the solvent, with polar solvents tending to increase the reaction rate. nih.gov While thermal conditions are common, milder methods for decarboxylation have also been developed, such as using N,N'-carbonyldiimidazole (CDI) at room temperature. organic-chemistry.org

Substitution Reaction Mechanisms in Malonate Derivatives (e.g., SN1)

The substitution reactions of malonate derivatives can proceed through different mechanisms depending on the substrate and reaction conditions. While the alkylation of the malonate enolate typically follows an SN2 pathway with primary and methyl halides, other mechanisms can be operative. jove.compressbooks.pub For instance, studies on α-phenyl-substituted α-chloro aldimines, which are structurally related to malonate derivatives, have shown that they undergo α-substitution with methoxide (B1231860) in methanol via a mechanism consistent with an SN1 pathway. researchgate.net

The SN1 (unimolecular nucleophilic substitution) reaction proceeds through a two-step mechanism. byjus.com The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. libretexts.orgmasterorganicchemistry.com This intermediate is planar, allowing the nucleophile to attack from either face. libretexts.orgyoutube.com Consequently, if the reaction occurs at a chiral center, it often leads to a mixture of retention and inversion products, potentially resulting in racemization. libretexts.orgmasterorganicchemistry.com The rate of an SN1 reaction is dependent on the concentration of the substrate but not the nucleophile. byjus.commasterorganicchemistry.com The stability of the carbocation intermediate is a critical factor, with tertiary alkyl halides reacting faster than secondary, and primary halides being the least reactive. masterorganicchemistry.com

Chemical Reactivity and Transformation Studies of Potassium Malonate and Its Derivatives

Carbon-Carbon Bond Forming Reactions

The acidic nature of the α-carbon in malonic esters allows for the facile generation of a nucleophilic enolate, such as potassium malonate, which is a cornerstone for constructing new carbon-carbon bonds.

Alkylation Reactions of this compound for Substituted Malonate Synthesis

The alkylation of malonic esters is a classic and highly effective method for forming carbon-carbon bonds. The reaction proceeds via the deprotonation of a dialkyl malonate using a base, followed by nucleophilic substitution on an alkyl halide. When a potassium base, such as potassium carbonate or potassium hydroxide (B78521), is used, a this compound enolate is formed in situ, which then acts as the nucleophile. chem-station.comnih.gov This strategy provides straightforward access to a wide array of mono- and di-substituted malonic esters, which are valuable precursors for other organic molecules. nih.govwikipedia.org

The general process involves the reaction of a dialkyl malonate with an alkyl halide in the presence of a base. nih.gov Phase-transfer catalysts, such as tetraalkylammonium salts, can be employed to enhance the reaction rate and yield, particularly when using solid bases like potassium carbonate in non-polar solvents. chem-station.comchemeurope.com The addition of the catalyst can be timed to optimize the conversion; for instance, adding it after the reaction has already proceeded to 50-80% can increase the dialkyl malonate conversion to over 98%. chemeurope.comacs.org

Table 1: Examples of Alkylation Reactions of Malonate Esters

Malonate ReactantAlkylating AgentBase / ConditionsProductYieldReference
Diethyl malonaten-Butyl chlorideK₂CO₃, DMF, 110-120°C, TBAB (catalyst)Diethyl n-butylmalonate>98% conversion acs.org
Dimethyl malonateBromoalkyl steroidK₂CO₃, Toluene, PTC (catalyst)C-alkylated steroid derivativeHigh chem-station.com
Diethyl malonatePropargyl bromideBaseDiethyl propargylmalonateNot specified nih.gov

Note: PTC = Phase-Transfer Catalyst; TBAB = Tetrabutylammonium bromide; DMF = Dimethylformamide.

Acylation Reactions Involving Malonate Intermediates

Malonate enolates also serve as potent nucleophiles in acylation reactions, typically with acid chlorides, to produce acylmalonates. These products are versatile intermediates for the synthesis of β-keto esters and other significant compounds. While magnesium enolates are commonly cited, potassium malonates can participate in analogous transformations. The reaction is often facilitated by a Lewis acid or a strong base. researchgate.net

For example, the acylation of diethyl malonate can be achieved using an acid chloride in the presence of magnesium chloride and a tertiary amine base. researchgate.net The magnesium chloride acts as a Lewis acid, coordinating to the malonate to enhance the acidity of the α-proton and facilitate enolate formation. The resulting magnesium enolate then attacks the acid chloride. A similar mechanistic pathway can be envisioned for this compound, where the pre-formed or in situ-generated potassium enolate would readily react with an acylating agent.

Palladium-Catalyzed Cross-Coupling Reactions with Aryl Halides

Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon bonds between sp²- and sp³-hybridized carbon atoms. The arylation of malonates, known as the Buchwald-Hartwig α-arylation, allows for the synthesis of α-aryl malonic esters. This reaction involves the coupling of a malonate enolate with an aryl halide, catalyzed by a palladium complex. lscollege.ac.in

The process requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base to generate the malonate nucleophile. Sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands have proven effective for coupling both electron-rich and electron-poor aryl bromides and chlorides with various malonates. lscollege.ac.in The reaction is general for a range of aryl halides and demonstrates good functional group tolerance. lscollege.ac.in While direct reactions with alkyl malonates can be challenging, a one-pot procedure involving cross-coupling followed by in situ alkylation can be employed to achieve the desired products. lscollege.ac.in

Table 2: Palladium-Catalyzed α-Arylation of Diethyl Malonate

Aryl HalidePalladium Catalyst / LigandBaseSolventProductReference
Aryl bromides/chloridesPd(dba)₂ / P(t-Bu)₃NaHDioxaneDiethyl arylmalonate lscollege.ac.in
Aryl bromides/chloridesPd(dba)₂ / (1-Ad)P(t-Bu)₂NaHDioxaneDiethyl arylmalonate lscollege.ac.in
Aryl iodidesCuI / 2-Picolinic acidCs₂CO₃DioxaneDiethyl arylmalonate acs.org

Note: dba = dibenzylideneacetone; P(t-Bu)₃ = Tri-tert-butylphosphine; (1-Ad)P(t-Bu)₂ = Adamantyl-di-tert-butylphosphine.

Cyclocondensation Chemistry and Heterocycle Synthesis

Malonic acid derivatives are fundamental building blocks in the synthesis of a wide variety of heterocyclic compounds through cyclocondensation reactions. ambeed.com

Reactions with Dinucleophiles to Form Malonyl Heterocycles (5-, 6-, and 7-membered Rings)

Malonates react with dinucleophiles in cyclocondensation reactions to yield five-, six-, and seven-membered heterocyclic rings. ambeed.com These "malonyl heterocycles" typically contain a 1,3-dicarbonyl moiety or its enol tautomer. ambeed.comorganic-chemistry.org Less reactive derivatives like diethyl malonate often require elevated temperatures or the presence of a basic catalyst to react efficiently with 1,3-dinucleophiles such as amidines and amides. ambeed.com

A classic example is the synthesis of barbituric acids, which are six-membered heterocycles, from the reaction of diethyl malonate with urea. ambeed.comorganic-chemistry.org Another well-known reaction is the Tschitschibabin synthesis of pyrido[1,2-a]pyrimidine-2,4-dione from diethyl malonate and 2-aminopyridine. ambeed.com The reaction scope is broad, with various N,N-dinucleophiles reacting to form different heterocyclic cores. organic-chemistry.orgnih.gov

Table 3: Examples of Cyclocondensation Reactions with Malonates

Malonate DerivativeDinucleophileProduct TypeExample ProductReference
Diethyl malonateUrea6-membered RingBarbituric Acid ambeed.com
Diethyl malonate2-Aminopyridine6-membered RingPyrido[1,2-a]pyrimidine-2,4-dione ambeed.com
Diethyl malonate2-Diaminomethylidenecyclohexane-1,3-diones6-membered Ring6-Hydroxy-2-(2,6-dioxocyclohexylidene)-1,2-dihydropyrimidin-4(3H)-one nih.gov

Synthesis of Beta-Amino Acrylates from Ethyl this compound and Aryl Nitriles

The synthesis of β-amino acrylates, also known as β-enamino esters, can be accomplished through various routes. While direct reaction of ethyl this compound with aryl nitriles is not extensively documented, related transformations highlight the underlying principles. The Thorpe reaction, for instance, involves the base-catalyzed self-condensation of aliphatic nitriles to form enamines, demonstrating the susceptibility of the nitrile group to nucleophilic attack by a carbanion. wikipedia.orgchemeurope.comlscollege.ac.in

A more common approach to β-enamino esters involves the reaction of β-keto esters with amines. acs.org Alternatively, they can be prepared by reacting esters like ethyl phenylacetate (B1230308) with reagents such as N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA). nih.gov The nucleophilic carbanion generated from a malonate half-ester like ethyl this compound could theoretically add to the electrophilic carbon of an aryl nitrile. This addition would be followed by tautomerization to yield the stable β-enamino acrylate (B77674) structure. This pathway is analogous to the initial step of the Thorpe-Ziegler reaction, where a nitrile carbanion adds to another nitrile molecule. chem-station.com

Formation of Pyrido[1,2-a]benzimidazoles

Pyrido[1,2-a]benzimidazoles represent a significant class of nitrogen-containing heterocyclic compounds, recognized for their structural similarity to biologically relevant purines and pyrimidines. nih.gov Their synthesis is a key area of interest in medicinal chemistry due to their wide spectrum of biological activities, including potential use as corticotropin-releasing factor-1 (CRF-1) receptor antagonists and their applications in optoelectronics. nih.govmdpi.com One of the fundamental approaches to constructing the pyrimido[1,2-a]benzimidazole (B3050247) core involves the reaction of 2-aminobenzimidazoles with bifunctional synthetic equivalents, often derivatives of unsaturated carbonyl compounds. nih.gov

The synthesis can proceed through mechanisms such as the Knoevenagel condensation followed by an intramolecular heterocyclization. researchgate.net While direct reactions using this compound are not extensively detailed, the core principle involves the annulation of a pyrimidine (B1678525) ring onto a benzimidazole (B57391) scaffold. For instance, the cyclocondensation of 2-aminobenzimidazole (B67599) with isoflavones in the presence of a base like sodium methoxide (B1231860) demonstrates a method to access these derivatives in high yields. nih.gov This process involves the opening of a pyran ring followed by cyclocondensation to form the fused heterocyclic system. nih.gov Electrochemical methods, such as anodic oxidation, have also been employed to generate the necessary iminium ion for cyclization, leading to the formation of pyrido[1,2-a]benzimidazoles. mdpi.com

Other Advanced Organic Transformations

Nucleophilic Vinyl Substitution Reactions with Malonate Derivatives

Nucleophilic substitution at a vinylic carbon is a less common transformation compared to substitution at an sp3-hybridized carbon, as vinylic substrates are generally unreactive towards nucleophilic reagents. slideshare.net However, these reactions can proceed through various mechanisms, including the addition-elimination (tetrahedral) mechanism or an elimination-addition pathway. slideshare.netyoutube.com The addition-elimination pathway is facilitated by the presence of electron-withdrawing groups that can stabilize the intermediate carbanion. researchgate.net

Malonate derivatives, as active methylene (B1212753) compounds, can be deprotonated to form potent carbon nucleophiles. nih.gov These stabilized carbanions can participate in nucleophilic substitution reactions. In the context of vinylic substitution, the malonate anion can attack an activated vinylic substrate. The reaction proceeds via an initial addition of the nucleophile across the double bond, forming a carbanionic intermediate. This is followed by the elimination of a leaving group to restore the double bond and yield the substituted product. youtube.com The reactivity and mechanism can be influenced by the substituents on the vinyl system and the specific reaction conditions. researchgate.net

Table 1: Mechanisms in Nucleophilic Vinylic Substitution

Mechanism Description Key Features
Addition-Elimination (Ad-E) The nucleophile adds to the vinylic carbon, forming a tetrahedral carbanionic intermediate. This is followed by the elimination of the leaving group. Favored by electron-withdrawing groups that stabilize the carbanion. researchgate.net
Elimination-Addition Involves an initial elimination to form an alkyne intermediate, which is then attacked by the nucleophile. Observed in specific systems, for example, the reaction of cis-1,2-dichloroethene with thiophenol and ethoxide. youtube.com

| SN1 | Involves the formation of a vinyl cation intermediate. | Generally unfavorable but can occur with substrates that have α-stabilizing groups or very good leaving groups. slideshare.net |

Kolbe Anodic Decarboxylation in Pyrrolidinone Synthesis from Malonate Derivatives

The Kolbe anodic decarboxylation is a powerful electrochemical method for forming carbon-carbon bonds through the generation of radical intermediates. figshare.com This environmentally friendly approach has been effectively applied to the synthesis of pyrrolidinones, a class of pharmacologically active compounds. organic-chemistry.orgnih.gov The methodology involves an initial Kolbe decarboxylation, which then initiates an intramolecular radical cyclization, followed by a radical-radical cross-coupling to yield the final product. uclouvain.be

In this process, malonate derivatives, such as ethyl this compound, can be used as "co-acids" in the electrolysis. uclouvain.be The electrolysis is typically carried out in an undivided cell using platinum electrodes. organic-chemistry.orgcardiff.ac.uk The substrate, a carboxylic acid containing an unsaturated amide moiety, undergoes anodic oxidation to form a radical. This radical then cyclizes, and the resulting cyclic radical is trapped by another radical generated from the decarboxylation of the co-acid, like the one derived from ethyl this compound. uclouvain.be This green electrosynthesis method demonstrates broad functional group tolerance and allows for the creation of various substituted pyrrolidinones, which are crucial for tuning biological activity. organic-chemistry.org The use of potassium salts as substrates helps ensure stability during the reaction. organic-chemistry.org

Table 2: Kolbe Electrosynthesis of Pyrrolidinones with Malonate Co-Acid

Substrate Co-Acid Solvent Electrodes Current Density (mA/cm²) Temperature (°C) Product Yield (%)
N-allyl-N-((tert-butoxycarbonyl)glycyl)glycine Ethyl this compound Methanol (B129727) Platinum 25 - 37.5 10 - 20 Good uclouvain.be
N-allyl-N-((benzyloxycarbonyl)glycyl)glycine Acetic acid Methanol Platinum 25 - 37.5 10 - 20 71 organic-chemistry.orguclouvain.be

Data synthesized from studies by Quertenmont et al. organic-chemistry.orguclouvain.be

This electrochemical approach is not only efficient but also aligns with the principles of green chemistry by avoiding harsh chemical oxidants. figshare.comorganic-chemistry.org It has also been extended to diastereoselective synthesis, achieving high diastereomeric ratios by using chiral inductors, which is essential for developing stereoenriched bioactive molecules. organic-chemistry.org

Spectroscopic and Crystallographic Characterization of Potassium Malonate Systems

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and characterizing the bonding within malonate compounds.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a unique fingerprint of the molecule's functional groups.

The FTIR spectra of malonate compounds are characterized by absorption bands corresponding to the vibrations of their constituent functional groups, primarily the carboxylate (COO⁻), methylene (B1212753) (CH₂), and carbon-carbon (C-C) groups. The positions of these bands can be influenced by factors such as the coordinating metal ion and the crystalline environment. researchgate.netukim.mkscielo.org.arscielo.org.ar

In metal malonates, the asymmetric and symmetric stretching vibrations of the carboxylate group, νₐₛ(COO⁻) and νₛ(COO⁻), are particularly important. The absence of the characteristic carbonyl (C=O) band, typically seen between 1705-1735 cm⁻¹, confirms the deprotonation of the carboxylic acid groups and the formation of the malonate salt. inoe.ro The νₐₛ(OCO) mode for metal malonates is often observed in the 1550-1625 cm⁻¹ range. scielo.org.ar

The methylene group (CH₂) exhibits characteristic stretching and bending vibrations. Asymmetric and symmetric C-H stretching vibrations typically appear in the region of 2900-3030 cm⁻¹. inoe.roniscpr.res.in Bending, wagging, and rocking modes of the CH₂ group are found at lower wavenumbers. inoe.roresearchgate.net

Water of hydration, if present in the crystal structure, will show broad O-H stretching bands in the 3000-3500 cm⁻¹ region and librational modes (wagging, twisting, and rocking) at lower frequencies. ukim.mkinoe.ro

A summary of typical FTIR vibrational assignments for malonate compounds is provided in the table below.

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)
Methylene (CH₂)Asymmetric Stretching (νₐₛ)2940 - 3030
Methylene (CH₂)Symmetric Stretching (νₛ)2820 - 2925
Carboxylate (COO⁻)Asymmetric Stretching (νₐₛ)1550 - 1645
Carboxylate (COO⁻)Symmetric Stretching (νₛ)1400 - 1425
Methylene (CH₂)Bending (δ)~1450
Methylene (CH₂)Wagging (ρw)~1280
Carbon-Carbon (C-C)Symmetric Stretching (νₛ)~970

Note: The exact positions of the peaks can vary depending on the specific compound and its physical state.

FT-Raman spectroscopy provides complementary information to FTIR. It is based on the inelastic scattering of monochromatic light from a laser source. horiba.com Raman spectra are particularly useful for observing symmetric vibrations and bonds involving non-polar groups.

In the analysis of malonate compounds, FT-Raman spectra also show the characteristic vibrations of the methylene and carboxylate groups. For instance, in cadmium malonate, strong Raman lines corresponding to the asymmetric stretching of the CH₂ group (νₐₛ(CH₂)) and symmetric stretching (νₛ(CH₂)) are observed around 3006 cm⁻¹ and 2925 cm⁻¹, respectively. niscpr.res.in The symmetric stretching of the carboxylate group (νₛ(OCO)) is typically identified as a strong band in the Raman spectrum, often around 1420 cm⁻¹. niscpr.res.in

The table below summarizes key FT-Raman vibrational modes observed in metal malonate systems. scielo.org.arinoe.roniscpr.res.inias.ac.in

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Methylene (CH₂)Asymmetric Stretching (νₐₛ)~3006
Methylene (CH₂)Symmetric Stretching (νₛ)~2925
Carboxylate (COO⁻)Asymmetric Stretching (νₐₛ)~1554
Carboxylate (COO⁻)Symmetric Stretching (νₛ)~1421
Methylene (CH₂)Bending (δ)~1425
Methylene (CH₂)Wagging (ρw)~1274

Note: These values are based on studies of various metal malonates and may differ slightly for potassium malonate.

Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Malonate Compounds

Resonance Spectroscopy Studies

Resonance spectroscopy techniques, such as Nuclear Magnetic Resonance (NMR) and Electron Spin Resonance (ESR), probe the magnetic properties of atomic nuclei and unpaired electrons, respectively, to provide detailed structural and electronic information.

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. ¹H-NMR provides information about the chemical environment of hydrogen atoms (protons). For monomethyl this compound in D₂O, the ¹H-NMR spectrum shows signals corresponding to the protons of the methylene group (CH₂) and the methyl group (CH₃). tcichemicals.com The chemical shift, splitting pattern, and integration of these signals confirm the molecular structure. rsc.org For instance, the methylene protons in malonate derivatives typically appear as a singlet in the ¹H-NMR spectrum, while the protons of an ester group like methyl or ethyl will have characteristic shifts and multiplicities. nih.gov

The following table presents typical ¹H-NMR data for malonate esters.

CompoundSolventMethylene Protons (CH₂) Chemical Shift (δ ppm)Ester Protons Chemical Shift (δ ppm)
Monomethyl this compoundD₂O~3.3~3.7 (s, 3H, CH₃)
Dimethyl MalonateCDCl₃~3.5 (s, 2H)~3.8 (s, 6H, CH₃)

Data sourced from spectral databases and literature. tcichemicals.comnih.gov 's' denotes a singlet.

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique specifically used to study species with unpaired electrons, such as free radicals. nih.gov When single crystals of potassium hydrogen malonate are exposed to X-irradiation at room temperature or lower, stable free radicals are formed. aip.orgaip.orgresearchgate.net

The primary radical produced is identified as (COOH)(·CH)(COOK), formed by the loss of a hydrogen atom from the methylene group of the hydrogen malonate anion. aip.orgaip.orgscribd.com The ESR spectrum of this radical is dominated by a large hyperfine doublet, which arises from the interaction of the unpaired electron with the α-hydrogen nucleus (the remaining hydrogen on the central carbon). aip.org

Further, weaker satellite lines are observed in the spectra, which are attributed to the hyperfine interactions with more distant, non-bonded protons from neighboring molecules in the crystal lattice. aip.org Analysis of the angular dependence of these satellite lines provides detailed information about the arrangement and orientation of the molecules within the unit cell. aip.orgaip.org Studies at very low temperatures (4.2 K) have also identified the formation of radical pairs, created by the removal of a hydrogen atom from the CH₂ groups of two adjacent molecules. researchgate.netacs.org

Electron Spin Resonance (ESR) Spectroscopy of X-Irradiated Potassium Hydrogen Malonate Crystals

X-ray Diffraction Analysis

Single crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystal. tandfonline.com For potassium hydrogen malonate (KHC₃H₂O₄), this method has been used to determine its unit cell parameters and space group. cdnsciencepub.comcdnsciencepub.com The crystals are monoclinic, with unit cell constants determined as a = 13.75 Å, b = 11.61 Å, c = 4.79 Å, and β = 138°12'. cdnsciencepub.com The unit cell contains four molecules of KHC₃H₂O₄. cdnsciencepub.com

This technique has also been applied to more complex systems involving potassium and malonate. For instance, the crystal structure of what was thought to be K[Mn(C₃H₂O₄)₂(OH₂)₂] was revised to K[Mn(C₃H₂O₄)₂(CH₃OH)] based on X-ray diffraction data. rsc.org This compound crystallizes in the triclinic space group P1̅ with two formula units per unit cell. rsc.org Similarly, a series of bis(malonate)cuprate(II) compounds with alkali cations, including potassium, have been synthesized and their structures determined by X-ray diffraction, revealing how the size of the alkali metal ion influences the resulting crystal structure. researchgate.net

Below is a table summarizing the crystallographic data for potassium hydrogen malonate.

Compound Formula Crystal System Space Group a (Å) b (Å) c (Å) **β (°) **Z
Potassium Hydrogen MalonateKHC₃H₂O₄MonoclinicC2/c or Cc13.7511.614.79138.124

Z = number of formula units per unit cell

This method is also valuable for studying doped materials. For example, in studies of malonic acid-doped potassium dihydrogen phosphate (B84403) (KDP), PXRD is used to confirm the crystalline nature of the grown crystals and to identify any structural changes resulting from the dopant. researchgate.netresearchgate.net The resulting diffraction peaks can be compared to standard patterns to ensure the purity and identity of the synthesized material. rruff.info

Advanced Crystallographic and Structural Determination Techniques

Beyond standard X-ray diffraction, advanced techniques provide deeper insights into the structure and properties of this compound systems. Anomalous diffraction, for instance, can be used to identify specific elements within a crystal structure by measuring data at wavelengths near an element's absorption edge. iucr.org This has been successfully used to locate potassium atoms in macromolecular structures. iucr.org

The combination of experimental techniques with computational methods, such as attachment energy calculations, allows for the prediction of crystal morphology and slip planes, which are important for understanding the mechanical properties of crystalline materials. mdpi.com Furthermore, techniques like Electron-Nuclear Double Resonance (ENDOR) spectroscopy have been used in conjunction with ESR to provide more precise information about hyperfine interactions in radical species within crystals like potassium hydrogen malonate. scribd.com These advanced methods, often combined, are essential for a comprehensive understanding of the complex structures and behaviors of this compound systems.

Neutron Diffraction Studies for Precise Proton Positions and Hydrogen Bonding Characteristics

Neutron diffraction is a powerful crystallographic technique for precisely determining the positions of atomic nuclei, particularly light atoms such as hydrogen, which are difficult to locate accurately with X-ray diffraction. This makes it an ideal method for studying the intricate details of hydrogen bonds.

While studies on simple dipotassium (B57713) malonate are not prominent, extensive neutron diffraction research has been conducted on its acid salts, providing critical insights into hydrogen bonding in malonate systems.

Potassium Hydrogen Malonate (KHM): A neutron diffraction study of potassium hydrogen malonate provided a more precise determination of the methylenic proton positions. rsc.org The C-H bond length was determined to be 1.082(7) Å. rsc.org The study focused on a "very short" and crystallographically symmetrical hydrogen bond where the proton is located centrally between two oxygen atoms. rsc.orgrsc.org The O···O distance was measured at 2.468(6) Å by neutrons. rsc.org Further investigations under varying temperatures (30–295 K) and pressures (ambient-4 kbar) confirmed that the hydrogen atom remains in this constrained symmetric position, indicating the bond is intrinsically symmetric and robust. researchgate.netacademie-sciences.fr

Potassium Tri-hydrogen Di-malonate: This compound is classified as a Type B2 acid salt. rsc.orgrsc.org Neutron diffraction analysis revealed the presence of three very short, yet unsymmetrical, hydrogen bonds. rsc.orgrsc.org Two of these are intermolecular, with O···O distances of 2.543(8) Å and 2.554(7) Å. rsc.orgrsc.org The third is an intramolecular hydrogen bond, with an O···O distance of 2.513(9) Å, which forms a planar six-membered ring structure. rsc.orgrsc.org

Table 1: Hydrogen Bond Characteristics in this compound Acid Salts from Neutron Diffraction Studies Click on the headers to sort the data

Compound Name Hydrogen Bond Type O···O Distance (Å) Key Feature
Potassium Hydrogen Malonate Intramolecular 2.468(6) rsc.org Crystallographically symmetrical rsc.orgrsc.org
Potassium Tri-hydrogen Di-malonate Intermolecular 2.543(8) rsc.orgrsc.org Unsymmetrical rsc.orgrsc.org
Potassium Tri-hydrogen Di-malonate Intermolecular 2.554(7) rsc.orgrsc.org Unsymmetrical rsc.orgrsc.org

Energy Dispersive X-ray Analysis (EDAX) for Elemental Composition

Energy Dispersive X-ray Analysis (EDAX), also known as EDS, is an analytical technique used for the elemental analysis of a sample. wikipedia.org It operates by detecting the characteristic X-rays emitted from a material when it is bombarded with a high-energy electron beam, allowing for qualitative and quantitative compositional analysis. libretexts.orgthermofisher.com

For this compound (K₂C₃H₂O₄), an EDAX analysis would confirm the presence of its constituent elements: potassium (K), carbon (C), and oxygen (O). tsijournals.comresearchgate.net The technique provides a spectrum with peaks corresponding to the unique X-ray energies of each element present. wikipedia.org While hydrogen is also a constituent, it is too light to be detected by standard EDAX systems. libretexts.org The analysis is non-destructive and can provide rapid elemental information. thermofisher.com

Table 2: Theoretical Elemental Composition of Dithis compound (K₂C₃H₂O₄)

Element Symbol Atomic Weight (amu) Count Weight %
Potassium K 39.098 2 43.88%
Carbon C 12.011 3 20.22%
Oxygen O 15.999 4 35.90%

Optical and Other Spectroscopic Characterization

Diffuse Reflectance Spectroscopy (DRS) for Band Gap Estimation

Diffuse Reflectance Spectroscopy (DRS) is a technique used to analyze solid and powdered materials by measuring the light that is diffusely scattered from the sample surface. wikipedia.org It is particularly useful for determining the optical band gap (Eg) of semiconductor and insulator materials. researchgate.net

The process involves converting the measured reflectance (R) data into a function proportional to the absorption coefficient using the Kubelka-Munk equation. youtube.comyoutube.com The band gap is then estimated by creating a Tauc plot, which graphs a modified form of the Kubelka-Munk function against photon energy (hν). youtube.com Extrapolating the linear portion of this plot to the energy axis yields the optical band gap value.

Coordination Chemistry and Crystal Engineering with Malonate Ligands

Coordination Modes of the Malonate Ligand

The stereochemical flexibility of the malonate anion allows it to adopt a variety of coordination modes when binding to metal ions. frontiersin.org This versatility is fundamental to its utility in designing complex molecular architectures.

The malonate ligand can coordinate to metal ions in several distinct ways, either in its dianionic (malonate, C₃H₂O₄²⁻) or monoanionic (hydrogen malonate, C₃H₃O₄⁻) form. frontiersin.org The primary coordination modes observed include:

Monodentate: One carboxylate oxygen atom binds to a single metal center. This mode is often seen in conjunction with other, more complex bridging modes. psu.edu

Bidentate Chelating: Both oxygen atoms of a single carboxylate group bind to the same metal ion, forming a stable six-membered chelate ring. frontiersin.orgrsc.org This is a very common coordination mode, particularly in lanthanide complexes. frontiersin.org

Bridging: The malonate ligand links two or more metal centers. This can occur in several conformations, such as anti-syn, anti-anti, and syn-syn, creating chains, layers, or three-dimensional frameworks. psu.edursc.orgresearchgate.net The bridging can involve one or both carboxylate groups, connecting adjacent metal units. rsc.orgrsc.org

The malonate anion can exhibit a combination of these modes simultaneously. For instance, it can act as a bidentate chelating ligand to one metal ion while also using one or both of its remaining carboxylate oxygen atoms to bridge to other metal centers in a bis-monodentate fashion. rsc.org This multifunctionality allows for the construction of intricate coordination polymers. rsc.org The specific coordination mode adopted is influenced by factors such as the nature of the metal ion, the presence of other ligands, and reaction conditions like solvents. scirp.org

Table 1: Common Coordination Modes of the Malonate Ligand
Coordination ModeDescriptionStructural Role
MonodentateBinds to a metal ion through a single oxygen atom.Typically acts as a terminal ligand or part of a larger bridging scheme. psu.edu
Bidentate ChelatingForms a six-membered ring by binding to a single metal ion through two oxygen atoms. frontiersin.orgStabilizes the metal center. frontiersin.org
BridgingLinks two or more metal centers, often through its carboxylate groups. rsc.orgForms extended structures like chains, layers, and 3D networks. rsc.org
Bidentate + UnidentateChelates one metal center and uses another oxygen to bind to a second metal. rsc.orgCreates complex, multidimensional polymers. acs.org

In certain coordination complexes, particularly with 3d transition metals like copper, the malonate ligand can participate in a more complex bridging arrangement known as a µ-oxo bridge. rsc.org In this mode, in addition to the standard bidentate and bis-unidentate coordination, one of the carboxylate oxygen atoms also acts as a bridge between two metal centers. rsc.org This µ-oxo bridging can occur alongside carboxylato-malonate bridges, creating multiple pathways for interaction between metal ions. acs.orgnih.gov For example, in a three-dimensional copper(II) malonate complex, copper atoms were found to be bridged by both a double µ-oxo bridge and four carboxylato-malonate bridges. acs.orgnih.gov In a gadolinium(III) complex, a ferromagnetic interaction was observed between metal ions bridged by an oxo-carboxylate atom. acs.org

Synthesis and Characterization of Metal-Malonate Coordination Complexes

The synthesis of metal-malonate complexes typically involves the reaction of a soluble metal salt with malonic acid or a malonate salt in a suitable solvent system, often a water-ethanol mixture. frontiersin.orgrsc.org The resulting structures are highly dependent on the choice of metal and the inclusion of ancillary ligands.

Several cobalt(II) malonate complexes have been synthesized and structurally characterized. For instance, two high-spin cobalt(II) complexes, a dinuclear species [Co₂(mal)₂(H₂O)₆(dpo)]·2H₂O and a chain compound [Co(mal)(H₂O)(phen)]n·2nH₂O, were synthesized and analyzed using single-crystal X-ray diffraction. csic.esacs.org In these compounds, the malonate ligand acts as either a blocking (terminal) or a bridging ligand. csic.es

Another example is the two-dimensional compound {[Co(H₂O)₂][Co(mal)₂(H₂O)₂]}n, prepared by reacting cobalt(II) acetate (B1210297) with malonic acid in an aqueous solution. rsc.org Its structure consists of corrugated layers where [Co(mal)₂(H₂O)₂]²⁻ and [Co(H₂O)₂]²⁺ units are linked by carboxylate-malonate bridges. rsc.org The malonate anion in this structure functions as both a bidentate and a bis-monodentate ligand. rsc.org A novel dinuclear cobalt(II) complex, [Co₂(atr)₃(mal)₂(H₂O)₂]∙4H₂O, was also synthesized and shown to have a distorted octahedral coordination around the Co(II) ions, which are bridged by triazole ligands with malonate acting as a terminal ligand. scirp.org

The coordination chemistry of copper(II) with malonate is particularly rich. scirp.org Polymeric malonato-bridged copper(II) complexes have been synthesized and characterized, showing varied dimensionality. For example, reacting copper(II) malonate with ligands like 1,2-bis(4-pyridyl)ethylene (bpe) can yield one-dimensional anionic chains or complex three-dimensional structures. acs.orgnih.gov In one such 3D structure, copper(II) layers are bridged by double μ-oxo and carboxylato-malonate bridges. acs.orgnih.gov

The synthesis of mixed-ligand copper(II) malonate complexes often involves preparing copper(II) malonate from malonic acid and a copper salt, followed by reaction with a secondary N-donor ligand in a methanol-water solution. scirp.org For instance, the complex [Cu(malonate)(phen)₂]₂·17H₂O was synthesized and its structure determined by single-crystal X-ray crystallography, revealing a five-coordinated copper atom in a distorted square pyramidal geometry. researchgate.net In this dimeric complex, the copper atom is bonded to four nitrogen atoms from the phenanthroline ligands and one oxygen atom from the malonate group. researchgate.net

Table 2: Selected Synthesized Metal-Malonate Complexes
Complex FormulaMetal IonAncillary LigandsMalonate RoleStructural Dimensionality
{[Co(H₂O)₂][Co(mal)₂(H₂O)₂]}nCobalt(II)WaterBidentate & Bis-monodentate Bridging2D Layer rsc.org
[Co(mal)(H₂O)(phen)]n·2nH₂OCobalt(II)1,10-phenanthroline, WaterBridging1D Chain csic.esacs.org
{[Cu(mal)₂][H₂bpe]}n·4nH₂OCopper(II)1,2-bis(4-pyridyl)ethylene (as cation)Bridging1D Chain acs.orgnih.gov
[Cu₄(mal)₄(bpe)₃]n·6nH₂OCopper(II)1,2-bis(4-pyridyl)ethylene, WaterBridging (including µ-oxo)3D Network acs.orgnih.gov
{[Gd(C₃H₂O₄)(H₂O)₄]·NO₃}nGadolinium(III)WaterBridging & Chelating (μ₃-κ²O,O'κO”,κO”')2D Network frontiersin.orgnih.gov

Lanthanide(III) ions, with their high coordination numbers, form a variety of coordination polymers with malonate ligands. researchgate.net The synthesis of these polymers often involves reacting a lanthanide salt, such as a nitrate (B79036) or chloride, with malonic acid in a water-ethanol medium. frontiersin.orgnih.gov

A series of lanthanide(III) malonate complexes, including those of Gd(III), Tb(III), Ho(III), Er(III), and Eu(III), have been synthesized and structurally analyzed. frontiersin.orgnih.gov For example, complexes with the general formula {[Ln(C₃H₂O₄)(H₂O)₄]·NO₃}n (where Ln = Gd, Tb, Ho) were found to be isostructural. frontiersin.orgnih.gov In these compounds, the lanthanide ion is coordinated to four carboxylate oxygen atoms and four water molecules, resulting in a distorted square antiprism geometry. frontiersin.orgnih.gov The malonate ligands link these units into infinite two-dimensional layers. frontiersin.org The malonate ligand in these structures adopts a μ₃-κ²O,O'κO”,κO”' coordination mode, forming a six-membered chelate ring with one metal ion while bridging to two other metal ions through its remaining oxygen atoms. frontiersin.org

In other synthesized structures, such as [Er(C₃H₂O₄)(C₃H₃O₄)(H₂O)₂]n, both the malonate dianion and the hydrogen malonate anion act as bridging ligands, linking the metal centers into a two-dimensional network. frontiersin.orgnih.gov A dinuclear europium(III) complex was also reported where the metal ions are nine-coordinate and bridged by the carboxylate groups of hydrogen malonate ligands. frontiersin.orgnih.gov The structural diversity highlights the malonate ligand's ability to create complex, high-dimensional frameworks with lanthanide ions. frontiersin.orgresearchgate.net

Oxovanadium(IV) Complexes with Cyclobutane-1,1-dicarboxylic Acid Anions

The reaction of oxovanadium(IV) (vanadyl, VO²⁺) with anions of cyclobutane-1,1-dicarboxylic acid (H₂cbdc), a substituted malonic acid, in the presence of potassium ions leads to the formation of a three-dimensional polymeric compound with the formula [K₄(VO)₂(cbdc)₄(H₂O)₄]n. fishersci.ca In this structure, the anionic fragments {VO(cbdc)₂}²⁻ are formed by the vanadyl cation chelated by two cyclobutane-1,1-dicarboxylate (B1232482) anions. fishersci.ca The presence of the cyclic hydrocarbon substituent on the malonate backbone enhances the stability of these heterometallic complexes. fishersci.ca The potassium cations play a crucial role in linking these anionic units, forming a robust 3D polymeric network. fishersci.ca This demonstrates the utility of substituted malonates in constructing complex, multidimensional coordination polymers with specific metal ions.

Structural Principles and Crystal Engineering

Crystal engineering with malonate ligands involves the deliberate design and synthesis of solid-state structures with desired properties. The conformationally flexible malonate anion is an excellent tool for this purpose, enabling the construction of materials with controlled dimensionality and functionality.

Influence of Malonate Ligand Stereochemistry on Crystal Packing and Dimensionality

The stereochemical flexibility of the malonate ligand is a key factor in determining the crystal packing and dimensionality of the resulting coordination polymers. Unlike the rigid oxalate (B1200264) anion, the malonate ligand can adopt various conformations, which, in conjunction with its diverse coordination modes, allows for the formation of one-, two-, and three-dimensional networks. researchgate.net The presence of different cations, such as potassium, can influence which coordination mode and subsequent crystal packing is favored. For instance, in the crystal structure of potassium hydrogen malonate, potassium ions and strong hydrogen bonds direct the three-dimensional arrangement of malonic acid molecules and malonate ions. rsc.org The combination of alkaline metal cations with transition metal ions is a recognized strategy to control the dimensionality of malonate crystal packings. fishersci.com

Design of Molecular Magnets through Malonate-Bridged Metallic Complexes

A primary goal in materials science is the creation of molecular-based magnets, and the malonate ligand has proven to be an effective bridging unit for constructing such materials. Malonate-bridged metallic complexes can form extended one-, two-, and three-dimensional networks that exhibit long-range magnetic ordering, such as ferromagnetism or ferrimagnetism. researchgate.net The flexible nature of the malonate bridge allows for the fine-tuning of the magnetic exchange interactions between the metal centers. While many examples in the literature focus on transition metal malonate complexes, the principles are applicable to systems incorporating potassium ions, which can serve to template the structure and mediate the interactions between magnetic chains or layers. The effectiveness of the magnetic exchange is linked to the degree of protonation of the malonate group, which in turn can be influenced by the counter-ion present. rsc.orgcapes.gov.br

Formation of Supramolecular Networks via Hydrogen Bonding and π-π Interactions

Supramolecular chemistry provides powerful tools for the assembly of complex architectures from molecular components. In malonate-containing coordination compounds, hydrogen bonding and π-π stacking interactions are pivotal in the formation of extended supramolecular networks. capes.gov.br The malonate ligand itself, with its carboxylate groups, can act as both a hydrogen bond donor and acceptor. In the remarkable structure of potassium hydrogen malonate, strong hydrogen bonds connect malonic acid molecules and malonate ions into chains, which are then linked by potassium ions. rsc.org In more complex systems, such as those involving additional organic ligands, these non-covalent interactions work in concert with the coordination bonds to guide the self-assembly of the final three-dimensional structure. capes.gov.br The interplay of these interactions is crucial for creating organized supramolecular molecular magnets. rsc.orgcapes.gov.br

Spectroscopic and Magnetic Properties of Malonate Complexes

The characterization of malonate complexes relies heavily on spectroscopic and magnetic techniques to elucidate their structure and properties.

Infrared and Raman Spectroscopy for Coordination Environment Elucidation

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is an indispensable tool for understanding the coordination environment of the malonate ligand in its complexes. The positions and shifts of the carboxylate stretching frequencies provide direct insight into the coordination mode of the malonate group (e.g., monodentate, bidentate, bridging). royalholloway.ac.ukias.ac.in

In general, the coordination of the malonate ligand to a metal center results in a shift of the carboxylate vibrational bands compared to the free malonate ion. The separation between the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching frequencies (Δν) is particularly informative. A larger Δν value is typically associated with a monodentate coordination mode, while a smaller Δν value suggests a bidentate or bridging mode.

Vibrational ModeTypical Frequency Range (cm⁻¹)Description
ν_as(COO⁻)1560 - 1620Asymmetric C=O stretching
ν_s(COO⁻)1360 - 1440Symmetric C-O stretching
δ(CH₂)~1420Methylene (B1212753) scissoring
ρ_w(CH₂)~1315Methylene wagging
ρ_t(CH₂)~1220Methylene twisting
ρ_r(CH₂)~925Methylene rocking
ν(M-O)400 - 600Metal-oxygen stretching

Data compiled from general literature on metal malonate complexes. The exact frequencies for potassium malonate complexes may vary.

By analyzing these vibrational spectra, researchers can confirm the binding of the malonate ligand to the metal centers and deduce its coordination geometry, which is fundamental to understanding the resulting crystal structure and properties of the material. royalholloway.ac.ukias.ac.in

Magnetic Susceptibility Measurements and Exchange Interactions in Dinuclear and Polymeric Complexes

The malonate ligand's versatility in coordination chemistry plays a crucial role in mediating magnetic exchange interactions between metal centers in dinuclear and polymeric complexes. The nature and magnitude of this interaction, whether ferromagnetic (FM) or antiferromagnetic (AFM), are highly dependent on the specific coordination mode of the malonate bridge and the resulting geometry of the complex.

The magnetic properties of these complexes are typically investigated through temperature-dependent magnetic susceptibility measurements. In malonate-bridged systems, particularly with copper(II), the exchange interaction is sensitive to the structural details of the Cu-O-C-O-Cu pathway. The relative positions of the bridging carboxylate group with respect to the coordination planes of the copper(II) ions—equatorial-equatorial or equatorial-apical—are a primary determinant of the magnetic coupling. researchgate.net

Research has shown that ferromagnetic coupling is surprisingly common in malonate-bridged copper(II) complexes, a departure from the predominantly antiferromagnetic coupling observed in most copper(II) dimers. rsc.org The malonate ligand can adopt various bridging modes, such as syn-syn, anti-syn, and anti-anti conformations, each influencing the orbital overlap between the bridged metal ions and thus the exchange coupling constant, J.

For instance, in one-dimensional copper(II) chains bridged by malonate and imidazole (B134444) ligands, weak ferromagnetic coupling with J values of +1.64 cm⁻¹ and +0.39 cm⁻¹ was observed. nih.gov The specific geometry involves a distorted square pyramidal environment where the malonate acts as a bidentate ligand to one copper center and a monodentate ligand to the next, creating an extended chain. Similarly, a dinuclear copper(II) complex where malonate bridges two metal centers showed ferromagnetic coupling with a J value of +1.8 cm⁻¹. rsc.org In contrast, some structures can exhibit both ferromagnetic and antiferromagnetic interactions simultaneously through different pathways within the same complex. rsc.org

The table below summarizes the magnetic coupling constants observed in various malonate-bridged dinuclear and polymeric copper(II) complexes, illustrating the range of magnetic behaviors.

Complex Structure Bridging Mode Magnetic Interaction Type Coupling Constant (J) cm⁻¹
Dinuclear Cu(II) Complexμ-malonateFerromagnetic+1.8
1D Cu(II) Chain with Imidazoleanti-anti carboxylateFerromagnetic+1.64
1D Cu(II) Chain with 2-Methylimidazoleanti-anti carboxylateFerromagnetic+0.39
2D Cu(II) SheetEquatorial-apical carboxylateVery Weak Ferromagnetic+0.04
Cu(II) Chain with 4,4'-azobispyridinesyn-anti carboxylateFerromagnetic+8.73

Studies on gadolinium(III) complexes also highlight the malonate ligand's ability to mediate magnetic interactions. In a three-dimensional malonato-bridged Gd(III) complex, [Gd₂(mal)₃(H₂O)₆], a significant ferromagnetic interaction (J = +0.048(1) cm⁻¹) was observed between Gd(III) ions bridged by an oxo-carboxylate atom. ajol.infopsu.edu This finding was noteworthy because previous examples with this type of bridge showed antiferromagnetic coupling. ajol.infopsu.edu Theoretical studies confirm that symmetrically bridged dinuclear gadolinium complexes tend to be antiferromagnetically coupled, while asymmetric bridges often lead to ferromagnetic coupling. nih.gov

Photoluminescent Properties of Lanthanide-Malonate Complexes

Lanthanide ions are known for their unique optical properties, including sharp, line-like emission bands and long luminescence lifetimes, which arise from parity-forbidden 4f-4f electronic transitions. nih.gov However, these transitions have very low absorption coefficients, making direct excitation of the lanthanide ion inefficient. This limitation can be overcome by incorporating the lanthanide ion into a coordination complex with an organic ligand that acts as an "antenna."

In lanthanide-malonate complexes, the malonate ligand can function as such an antenna. The process, known as the antenna effect or sensitization, involves the organic ligand absorbing ultraviolet (UV) light, which excites it to a singlet state. Through intersystem crossing, it transitions to a triplet state, and then transfers this energy to the central lanthanide ion, which subsequently de-excites by emitting its characteristic luminescence. frontiersin.org

Complexes of europium(III) and terbium(III) with malonate and other carboxylate ligands have been extensively studied for their photoluminescent properties. Upon excitation with UV light, these complexes exhibit the distinct colors associated with the respective lanthanide ions: red for europium(III) and green for terbium(III).

For example, a dinuclear europium(III) complex containing both malonate and hydrogen malonate ligands displays characteristic emission peaks when excited at 381 nm. These emissions correspond to the ⁵D₀ → ⁷Fⱼ (where J = 1, 2, 3, 4) transitions of the Eu³⁺ ion. The most intense of these is typically the ⁵D₀ → ⁷F₂ transition, which is responsible for the strong red color.

Similarly, terbium(III)-malonate complexes show characteristic emission peaks corresponding to the ⁵D₄ → ⁷Fⱼ (where J = 6, 5, 4, 3) transitions. The ⁵D₄ → ⁷F₅ transition is usually the most prominent, resulting in the bright green luminescence.

The table below details the characteristic emission wavelengths for several transitions in europium(III) and terbium(III) malonate-containing complexes.

Lanthanide Ion Transition Emission Wavelength (nm) Observed Color
Europium(III)⁵D₀ → ⁷F₁597Orange
⁵D₀ → ⁷F₂619Red
⁵D₀ → ⁷F₃661Red
⁵D₀ → ⁷F₄~700Near-IR
Terbium(III)⁵D₄ → ⁷F₆490Blue-Green
⁵D₄ → ⁷F₅548Green
⁵D₄ → ⁷F₄588Yellow
⁵D₄ → ⁷F₃622Orange-Red

Data compiled from studies on lanthanide-malonate and related carboxylate complexes.

The study of these photoluminescent properties is crucial for the development of new materials for applications such as optical devices, sensors, and in fluoroimmunoassays. nih.gov

Biochemical Interactions and Metabolic Pathway Research Involving Malonate

Enzymatic Inhibition Studies

Malonate is widely recognized in biochemical research for its role as an enzyme inhibitor, particularly targeting enzymes crucial for cellular respiration and metabolism.

Competitive Inhibition of Succinate (B1194679) Dehydrogenase (Complex II) by Malonate

One of the most classic examples of competitive inhibition involves malonate and the enzyme succinate dehydrogenase (SDH), which is a key component of both the citric acid cycle (TCA cycle) and the electron transport chain (Complex II). wikipedia.orgtcichemicals.com Succinate dehydrogenase catalyzes the oxidation of succinate to fumarate (B1241708). wikipedia.orgfishersci.pt Malonate and succinate are structurally similar, both being anions of dicarboxylic acids. wikipedia.org This structural resemblance allows malonate to bind to the active site of succinate dehydrogenase, effectively competing with the natural substrate, succinate. fishersci.atwikipedia.orgnih.govnih.gov

However, because malonate lacks the -CH2CH2- group that is present in succinate, the enzyme cannot catalyze a dehydrogenation reaction with it. wikipedia.org As a result, malonate remains bound to the active site, preventing succinate from binding and thereby inhibiting the enzyme's activity. wikipedia.orgwikipedia.org This inhibition is reversible and can be overcome by increasing the concentration of the substrate, succinate. fishersci.ptwikipedia.org The inhibition of SDH by malonate can decrease cellular respiration and is a foundational concept used to study enzyme kinetics and metabolic regulation. sigmaaldrich.comwikipedia.org

Inhibition of Malonic Acid Reductase

Research has indicated that ethyl potassium malonate, a derivative of this compound, acts as an inhibitor of the enzyme malonic acid reductase. wikipedia.orgfishersci.com This enzyme is involved in the conversion of malonic acid to its corresponding ketone, a step implicated in fatty acid biosynthesis. wikipedia.org By inhibiting this enzyme, ethyl this compound can disrupt these metabolic pathways. wikipedia.orgfishersci.com

General Impact on Cellular Metabolic Pathways and Enzyme Functions

The primary impact of malonate on cellular metabolism stems from its inhibition of succinate dehydrogenase. wikipedia.org By blocking this key enzyme in the TCA cycle, malonate can lead to a reduction in the production of fumarate and subsequent intermediates, thereby negatively affecting the cell's energy production capacity. wikipedia.org This disruption of the TCA cycle and the electron transport chain can limit cellular respiration. wikipedia.orgsigmaaldrich.com An accumulation of malonate can also lead to mitochondrial potential collapse and the production of reactive oxygen species (ROS), which can overwhelm the cell's antioxidant defenses and potentially lead to cell death. metabolomicsworkbench.org The transport of malonate across the mitochondrial membrane, facilitated by carriers like the dicarboxylate carrier, is crucial in regulating its concentration within the mitochondria and thus its inhibitory effects. alfa-chemistry.com

Malonate Metabolism in Biological Systems (Non-Human Organisms)

While often viewed as a metabolic inhibitor, malonate can also be utilized as a carbon and energy source by various microorganisms. nih.gov These organisms have evolved specific enzymatic pathways to degrade malonate.

Microbial Malonate Degradation Pathways

Numerous bacteria are capable of growing on malonate, breaking it down through pathways that typically involve a decarboxylation step. nih.gov The specifics of these pathways can vary between different bacterial species. For instance, in some bacteria like Klebsiella pneumoniae and Acinetobacter baylyi, the genes for malonate degradation are activated by a LysR family transcriptional regulator when malonate is present. nih.govdsmz.de

Role of Malonyl-CoA Synthetase (MatB) and Malonyl-CoA Decarboxylase (MatA)

A well-characterized pathway for malonate degradation involves two key enzymes: Malonyl-CoA Synthetase (MatB) and Malonyl-CoA Decarboxylase (MatA). nih.govfishersci.ca This pathway begins with the activation of malonate to its coenzyme A thioester, malonyl-CoA, a reaction catalyzed by MatB. nih.govnih.gov Subsequently, MatA catalyzes the decarboxylation of malonyl-CoA to produce acetyl-CoA and carbon dioxide. nih.govuni.lueuropa.eu This two-step process allows bacteria to convert malonate into acetyl-CoA, which can then enter central metabolic pathways like the TCA cycle for energy and biomass production. dsmz.de This pathway was first identified in Rhizobium leguminosarum bv. trifolii and is encoded by the matABC operon, where MatC is a transport protein. nih.govnih.gov In some organisms, such as Rhodopseudomonas palustris, the genes for MatA and MatB are not located in an operon, suggesting a more disjointed regulation of this metabolic process. nih.govmitoproteome.org

Genetic Regulation of Malonate Utilization

The breakdown of malonate in bacteria is managed by two primary gene pathways: the mdc and mat genes. iitp.runih.gov The transcription of these genes is controlled by specific transcription factors. In many bacteria, the matR (also known as mdcY) gene, which is part of the GntR family of transcription factors, is located near the genes it regulates. iitp.runih.gov

In some Gammaproteobacteria, the regulation of malonate metabolism genes is handled by MdcR, a LysR family transcription factor, which is considered the original regulator in this group. nih.govasm.org For instance, in Klebsiella pneumoniae, the mdcR gene product, MdcR, activates the expression of the mdc genes responsible for malonate breakdown. asm.org It also represses its own transcription in a negative feedback loop. asm.org

Research in Rhizobium leguminosarum has identified a cluster of three genes, matA, matB, and matC, which are regulated by the divergently transcribed matR gene. iitp.runih.gov In Pseudomonas aeruginosa, the growth on malonate as a single carbon source significantly upregulates the expression of ten genes involved in its utilization, including those for regulation, transport, and decarboxylation. biorxiv.org

Interestingly, some bacteria possess both mat and mdc gene systems. For example, certain species of Methylobacterium have two copies of the MatR/MdcY transcription factor, one associated with the mdc operon and the other with TRAP transporters, which are sometimes clustered with matAB genes. iitp.ru

Malonate's Role in Symbiotic Nitrogen Metabolism (e.g., Rhizobium leguminosarum)

Malonate metabolism is crucial for the symbiotic relationship between Rhizobium leguminosarum and legume plants, particularly in the formation of nitrogen-fixing root nodules. researchgate.netnih.gov While malonate is known to be present in legume roots and nodules, its precise role has been a subject of investigation. researchgate.netnih.gov

A key discovery was the identification of the mat operon in Rhizobium leguminosarum bv. trifolii, which consists of three genes: matA, matB, and matC. researchgate.netnih.gov These genes encode enzymes that facilitate the uptake of malonate and its conversion to acetyl-CoA via malonyl-CoA. researchgate.netnih.gov Specifically, matB encodes malonyl-CoA synthetase. researchgate.netnih.gov

To understand the importance of this pathway, researchers created a mutant strain of R. leguminosarum where the matB gene was inactivated. researchgate.netnih.gov When this mutant strain was used to inoculate white clover, the plants showed significantly reduced growth. researchgate.netnih.gov Although nodules were formed, they were largely empty vacuoles and lacked the mature, nitrogen-fixing bacteroids found in nodules infected with the wild-type bacteria. researchgate.netnih.gov This demonstrates that the metabolism of malonate is essential for the proper differentiation and development of bacteroids within the clover nodules. researchgate.netnih.gov

The genome of Rhizobium leguminosarum is complex, often containing multiple large plasmids that carry genes for specific metabolic capabilities, which allows for adaptation to different environments. mdpi.com The ability to utilize compounds like malonate, provided by the host plant, is a key aspect of this symbiotic relationship. biorxiv.org Comparative transcriptomic studies between bacteroids in different types of nodules have revealed distinct patterns of gene expression related to the utilization of various carbon substrates, highlighting the different nutritional environments they experience. microbiologyresearch.org

Endogenous Malonate Formation and its Physiological Roles

Research has shown that malonate, a competitive inhibitor of mitochondrial complex II (succinate dehydrogenase), can be formed endogenously within mitochondria. nih.gov This formation has been observed under conditions that mimic ischemic preconditioning (IPC), a phenomenon where short periods of ischemia protect the heart from a subsequent, more prolonged ischemic event. nih.gov

Ischemic preconditioning leads to a reversible inhibition of complex II. nih.gov This inhibition has likely been overlooked in past studies that used high, saturating concentrations of succinate in their experimental setups. nih.gov The endogenous production of malonate during conditions similar to IPC suggests it may play a role in the protective mechanisms of preconditioning. nih.gov

During ischemia, the lack of oxygen halts oxidative phosphorylation, leading to an accumulation of succinate. d-nb.info Upon reperfusion, the rapid oxidation of this accumulated succinate by complex II is a major source of reactive oxygen species (ROS), which contribute to reperfusion injury. d-nb.info The endogenous formation of malonate could potentially modulate this process.

The mitochondrial ATP-sensitive potassium channel (mK(ATP)) is a key component in the signaling pathways of ischemic preconditioning. nih.govgavinpublishers.com Studies have revealed a significant link between malonate and the activity of these channels. nih.gov

Endogenously formed malonate has been shown to open mK(ATP) channels. nih.gov This effect occurs even when mitochondria are using substrates that feed electrons into complex I, suggesting that the activation of mK(ATP) by malonate may be independent of its role as a complex II inhibitor. nih.gov This suggests that the inhibition of complex II by endogenously produced malonate could be an important mechanism for activating mK(ATP) channels during ischemic preconditioning. nih.govmdpi.com

The activation of mK(ATP) channels is considered a cardioprotective mechanism. bibliotekanauki.pl It can lead to changes in mitochondrial membrane potential, respiration, and the synthesis of reactive oxygen species. mdpi.com The relationship between complex II inhibitors like malonate and mK(ATP) channel activation is an area of active investigation, with some studies suggesting that only a small fraction of total complex II molecules need to be inhibited to activate the channels. bibliotekanauki.pl

Cellular and Subcellular Mechanism Research (Excluding Human Clinical Context)

Malonate-Induced Mitochondrial Potential Collapse and Reactive Oxygen Species (ROS) Production

As an inhibitor of mitochondrial complex II, malonate directly impacts mitochondrial function, leading to a cascade of events at the cellular level. nih.govnih.gov A primary and almost immediate effect of malonate is the collapse of the mitochondrial membrane potential. nih.govnih.gov This rapid depolarization is a critical event that triggers subsequent downstream effects.

Following the collapse of the mitochondrial potential, there is a significant increase in the production of reactive oxygen species (ROS). nih.govnih.govresearchgate.net This surge in ROS can overwhelm the antioxidant capacity of the mitochondria, leading to oxidative stress. nih.govnih.gov This is evidenced by the depletion of key antioxidant stores such as glutathione (B108866) (GSH) and nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NAD(P)H) in brain-isolated mitochondria exposed to malonate. nih.govnih.gov

The combination of mitochondrial potential collapse and ROS overproduction leads to further mitochondrial dysfunction, including mitochondrial swelling, which becomes apparent after about 15 minutes of exposure to malonate. nih.govnih.gov This swelling can be prevented by agents such as cyclosporin (B1163) A, catalase, and vitamin E, indicating the involvement of the mitochondrial permeability transition pore and oxidative stress. nih.govnih.gov

Ultimately, these events can lead to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol, initiating apoptotic cell death pathways. nih.govnih.gov Research has shown that malonate-induced ROS production and the subsequent activation of signaling pathways, such as the p38 MAP kinase pathway, mediate the activation of the pro-apoptotic protein Bax, leading to mitochondrial membrane permeabilization and cell death. psu.edu The inhibition of respiration at complex II by malonate is a key driver of this ROS production. nih.gov

Interactive Data Table: Effects of Malonate on Mitochondrial Parameters

ParameterObservationTime CourseModulatorsReference
Mitochondrial Potential CollapseAlmost immediate- nih.govnih.gov
ROS Production Increased productionRapidVitamin E can diminish production nih.govnih.govpsu.edu
Mitochondrial Swelling EvidentAfter 15 minutesBlocked by Cyclosporin A, Catalase, Vitamin E nih.govnih.gov
Antioxidant Stores (GSH, NAD(P)H) Depleted-- nih.govnih.gov
Cytochrome c Released from mitochondria-- nih.govnih.gov

Mitochondrial Swelling and Permeability Transition Pore Opening Mechanisms

Malonate, primarily known as a competitive inhibitor of succinate dehydrogenase (mitochondrial complex II), plays a significant role in modulating mitochondrial function, including inducing mitochondrial swelling through the opening of the mitochondrial permeability transition pore (MPTP). researchgate.netuni-konstanz.de The MPTP is a non-specific, high-conductance channel in the inner mitochondrial membrane, and its sustained opening can lead to cell death. usask.caresearchgate.net

Research indicates that malonate's inhibition of succinate dehydrogenase can trigger a cascade of events leading to MPTP activation. Upon inhibition of succinate dehydrogenase, especially during events like ischemia-reperfusion, an accumulation of succinate occurs. alibaba.com Its rapid oxidation upon reperfusion drives the formation of reactive oxygen species (ROS) via reverse electron transport at mitochondrial complex I. alibaba.com This increase in ROS, along with other factors like elevated mitochondrial calcium (Ca2+) and inorganic phosphate, is a primary trigger for the opening of the MPTP. researchgate.netalibaba.comvlsci.com

Studies on isolated brain mitochondria have shown that malonate induces a rapid collapse of the mitochondrial membrane potential (ΔΨm), followed by a more delayed mitochondrial swelling that becomes evident after approximately 15 minutes. researchgate.netfrontiersin.org This swelling is a direct consequence of the MPTP opening, which allows an influx of solutes and water into the mitochondrial matrix, causing it to expand. usask.caresearchgate.net The process can be blocked by MPTP inhibitors such as cyclosporin A. researchgate.netfrontiersin.org The sustained opening of the pore disrupts the inner membrane's impermeability, uncouples oxidative phosphorylation, and leads to the rupture of the outer mitochondrial membrane. researchgate.netalibaba.com This rupture results in the release of pro-apoptotic factors, most notably cytochrome c, into the cytosol, which can initiate cellular death pathways. researchgate.netfrontiersin.orgsmolecule.com

Therefore, the mechanism of malonate-induced mitochondrial swelling is intrinsically linked to its ability to disrupt the electron transport chain, leading to oxidative stress and Ca2+ dysregulation, which are key signals for the opening of the mitochondrial permeability transition pore. uni-konstanz.deresearchgate.netfrontiersin.org

Interactions of Malonate Derivatives with Microbial Cell Membranes (Research for Antimicrobial Mechanisms)

While malonate itself is not typically highlighted for direct antimicrobial action, its derivatives have been synthesized and investigated as potent antimicrobial agents. Research has focused on creating novel compounds, such as chalcone (B49325) malonate derivatives and malonamides, which exhibit significant antibacterial and antiviral properties. ashs.orgresearchgate.netgoogle.comresearchgate.net A primary mechanism of action for many of these derivatives involves the disruption of microbial cell membranes. nih.govnih.govnih.gov

In a study on novel chalcone malonate derivatives, scanning electron microscopy confirmed that the compounds exerted their antibacterial effect by causing visible damage to the cell membranes of plant pathogens. ashs.orgresearchgate.net This membrane disruption is a common and effective antimicrobial strategy, as the membrane is crucial for maintaining cellular integrity and function. nih.govselleckchem.com

The antimicrobial efficacy of these derivatives has been quantified in several studies. For example, one chalcone malonate derivative, diethyl [3-(naphthalen-2-yl)-1-(3-nitrophenyl)-3-oxopropyl]propanedioate, showed excellent activity against Xanthomonas oryzae pv. oryzae (Xoo), a bacterial plant pathogen, with a half-maximal effective concentration (EC50) of 10.2 µg/mL. ashs.orgresearchgate.net This potency was significantly greater than that of commercial bactericides like bismerthiazol (B1226852) and thiodiazole copper. ashs.orgresearchgate.net Other malonamide (B141969) derivatives have also demonstrated effectiveness against clinically relevant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). google.comresearchgate.netukrbiochemjournal.org

Beyond bacteria, certain malonate derivatives have shown antiviral capabilities. The mechanism here can also involve direct interaction with microbial structures. Research on the tobacco mosaic virus (TMV) found that specific chalcone malonate derivatives bind effectively to the virus's coat protein, embedding within the pocket between subunits. ashs.orgresearchgate.net This interaction was shown to be stronger than that of the commercial antiviral agent ningnanmycin, demonstrating significant curative activity against TMV. ashs.orgresearchgate.net These findings underscore the potential of using the malonate structure as a scaffold for designing new antimicrobial agents that act by disrupting microbial membranes or interfering with essential proteins. smolecule.comashs.org

Table 1: Antimicrobial Activity of Selected Malonate Derivatives

This table presents research findings on the efficacy of synthesized malonate derivatives against specific microbial targets.

Derivative Class Specific Compound Example Target Microbe Observed Effect & Efficacy Source
Chalcone Malonate Diethyl [3-(naphthalen-2-yl)-1-(3-nitrophenyl)-3-oxopropyl]propanedioate Xanthomonas oryzae pv. oryzae (bacterium) Excellent antibacterial activity; EC50 of 10.2 µg/mL ashs.org, researchgate.net
Chalcone Malonate Diethyl [3-(naphthalen-2-yl)-1-(4-nitrophenyl)-3-oxopropyl]propanedioate Tobacco Mosaic Virus (TMV) Significant curative activity (74.3%); Binds to viral coat protein ashs.org, researchgate.net
Malonamide N/A (Series of 24 derivatives synthesized) Methicillin-Resistant Staphylococcus aureus (MRSA) Effective antibacterial agents and potentiators of other antimicrobials google.com, researchgate.net

Plant Biochemistry and Stress Response Research

Influence of Malonate on Phenylalanine Ammonia (B1221849) Lyase (PAL) Enzyme Activity

Phenylalanine ammonia lyase (PAL) is a pivotal enzyme situated at the branch point between primary and secondary metabolism in plants. agrometodos.comresearchgate.netresearchgate.net It catalyzes the first committed step in the phenylpropanoid pathway: the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid. mdpi.comtaylorandfrancis.comebi.ac.uk This pathway is the source of a vast array of phenolic compounds, including flavonoids, lignins, and phytoalexins, which are crucial for plant development, defense, and stress response. agrometodos.comresearchgate.netnih.gov

The synthesis of many of these compounds, particularly flavonoids, requires input from a second major pathway: the polyketide acetate (B1210297)/malonate pathway. agrometodos.commdpi.comtaylorandfrancis.com While the two pathways are biochemically linked, with their end products converging, there is no significant evidence in the available research to suggest that malonate or this compound directly regulates the enzymatic activity of PAL. researchgate.netcore.ac.uk Instead, the regulation of PAL is known to be highly complex and responsive to various developmental and environmental cues.

Factors that are known to influence PAL activity include:

Stress and Pathogen Attack: Wounding, fungal infection, and other stresses are well-documented inducers of PAL gene expression and enzyme activity, leading to the production of defensive phenolic compounds. researchgate.netnih.gov

Nutrient Levels: Nitrogen deficiency has been shown to enhance PAL activity, as the plant recycles ammonium (B1175870) from phenylalanine for the synthesis of other compounds. nih.gov Conversely, some intermediates of the tricarboxylic acid (TCA) cycle, such as succinic acid, have been found to repress PAL activity in certain fungi. nih.gov

Hormones and Light: Plant hormones and light can modulate PAL activity, linking secondary metabolite production to growth and developmental stages. researchgate.netkoreascience.kr

Role in Plant Secondary Metabolite Biosynthesis (e.g., Flavonoids via Polyketide Acetate/Malonate Pathway)

The acetate/malonate pathway, also known as the polyketide pathway, plays an indispensable role in the biosynthesis of a wide range of plant secondary metabolites, most notably flavonoids. researchgate.netagrometodos.commdpi.com Flavonoids are synthesized via a convergent pathway that combines intermediates from both the shikimate pathway and the acetate/malonate pathway. taylorandfrancis.comcore.ac.uk

The process begins with the carboxylation of acetyl-CoA by the enzyme acetyl-CoA carboxylase to form malonyl-CoA, the key building block supplied by the acetate/malonate pathway. frontiersin.org The central and most crucial step in flavonoid biosynthesis is the condensation reaction catalyzed by the enzyme chalcone synthase (CHS). core.ac.uk In this reaction, three molecules of malonyl-CoA are sequentially condensed with one molecule of p-coumaroyl-CoA. core.ac.uk The p-coumaroyl-CoA is derived from the amino acid phenylalanine via the shikimate and general phenylpropanoid pathways. taylorandfrancis.com

This condensation results in the formation of the characteristic C15 backbone of flavonoids (C6-C3-C6), known as naringenin (B18129) chalcone. mdpi.com Specifically, the three malonyl-CoA units form the A-ring of the flavonoid structure, while the p-coumaroyl-CoA provides the B-ring and the three-carbon bridge (C-ring). core.ac.ukmdpi.com Naringenin chalcone is then rapidly isomerized by chalcone isomerase (CHI) to form the flavanone (B1672756) naringenin, which serves as a precursor for the synthesis of various other flavonoid classes, such as flavones, isoflavones, and anthocyanidins, through further enzymatic modifications. mdpi.com

Thus, the acetate/malonate pathway is fundamental to the structural diversity of these important plant compounds, providing the essential carbon units for one of the two aromatic rings in the flavonoid skeleton. researchgate.netresearchgate.net

Implications for Plant Growth and Nutrient Uptake in Agricultural Systems

This compound and the underlying malonate metabolism have several important implications for plant growth, nutrient acquisition, and stress response in agricultural settings.

One of the most direct applications is the use of this compound as a mineral fertilizer. alibaba.com It is noted to be particularly effective for crops such as fruits and vegetables, especially those that thrive in acidic soils. alibaba.com As a water-soluble salt, it can be easily absorbed by plants, and its biodegradable nature means it does not pose a long-term danger to soil health. alibaba.com

Malonate metabolism is also fundamentally important for nutrient uptake in specific plant families, most notably legumes. In symbiotic systems, such as the association between Rhizobium bacteria and clover or alfalfa, malonate metabolism within the root nodules is essential for symbiotic nitrogen fixation. researchgate.netfrontiersin.orgmdpi.com Deletion of malonate-metabolizing genes in the bacteria can eliminate their symbiotic function, highlighting its critical role in providing nitrogen to the plant. mdpi.com

Furthermore, malonate is one of several organic acids that can be exuded by plant roots into the rhizosphere—the soil region directly influenced by the root. ashs.orgresearchgate.net This exudation can increase the availability of essential nutrients. For instance, organic acids can mobilize soil potassium (K) and phosphorus (P) by dissolving minerals and making these nutrients more available for plant uptake. ashs.orgresearchgate.netresearchgate.net This is a vital mechanism for plants to acquire nutrients from soils where they are otherwise in fixed, unavailable forms. ashs.org

However, the concentration of malonate is a critical factor. While it plays beneficial roles, high concentrations of exogenous malonic acid have been shown to be toxic, leading to reduced seedling growth in plants like Arabidopsis. This suggests that its application in agriculture must be managed to avoid phytotoxicity.

Table 2: Summary of Malonate's Implications in Agricultural Systems

Implication Area Specific Role of Malonate/Potassium Malonate Effect on Plant/System Source
Fertilization Used as a water-soluble, biodegradable mineral fertilizer. Provides potassium to crops, particularly effective in acidic soils for fruits and vegetables. alibaba.com
Nutrient Uptake (Nitrogen) Essential component of metabolism in legume root nodules. Critical for symbiotic nitrogen fixation, enabling legumes to convert atmospheric N2 into a usable form. frontiersin.org, mdpi.com, researchgate.net
Nutrient Uptake (Other) Exuded by plant roots into the rhizosphere. Helps to mobilize and solubilize soil nutrients like phosphorus and potassium, making them available for uptake. ashs.org, researchgate.net, researchgate.net
Plant Growth Can accumulate to high levels if applied exogenously. High concentrations (e.g., >5 mM) can be toxic and inhibit seedling growth.
Stress Response Suggested role as a defensive chemical in roots. May help protect plants, such as chickpeas, against soil-borne threats. researchgate.net

Theoretical and Computational Chemistry Studies of Potassium Malonate Systems

Quantum-Chemical Calculations and Modeling

Quantum-chemical calculations, which are based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These calculations are fundamental to understanding the behavior of potassium malonate in chemical reactions.

Estimation of Energy Barriers and Reaction Pathways

Quantum-chemical methods are instrumental in mapping out the potential energy surface of a reaction, allowing for the identification of transition states and the calculation of activation energy barriers. This information is crucial for predicting reaction rates and understanding mechanisms.

For instance, in reactions involving malonate derivatives, computational studies have been used to elucidate reaction pathways. The decarboxylation of the malonate dianion, a process relevant to this compound chemistry, has been shown through dual-level combined quantum mechanical and molecular mechanical simulations to have a computed free energy barrier for the reverse reaction—the capture of CO2—as high as 23 kcal/mol in an aqueous solution. nih.govacs.org

In a related context, quantum-chemical investigations into the reaction of diethyl chloromalonate with potassium fluoride (B91410) have been performed. These studies calculated the energy barriers for the substitution reaction via both SN1 and SN2 mechanisms. In the gas phase, the dissociation of diethyl chloromalonate, the limiting step for an SN1 mechanism, has a significant energy barrier. The calculations revealed that the reaction is strongly exothermic. fluorine1.ru For a bimolecular substitution (SN2), a high energy barrier was also found, which is consistent with experimental observations that the reaction does not proceed easily under normal conditions. fluorine1.ru

DFT calculations have also been used to explore the catalytic role of potassium ions in other reactions, such as the conversion of glucose. In these studies, the presence of K+ ions was found to significantly reduce reaction energy barriers. For example, the energy barrier for the isomerization of glucose to fructose (B13574) was reduced to 31.50 kcal/mol when K+ interacted with specific oxygen sites. nih.gov Similarly, the barriers for subsequent dehydration steps were also lowered by the catalytic action of the potassium ion. nih.gov These findings highlight the ability of computational methods to quantify the catalytic effect of the potassium cation, a key component of this compound.

Influence of Solvent on Reaction Course (e.g., Aprotic vs. Protic Solvents)

The choice of solvent can dramatically influence the rate and outcome of a chemical reaction. Computational models, particularly those incorporating a Polarizable Continuum Model (PCM), can simulate the effects of different solvent environments.

In the study of the reaction between diethyl chloromalonate and potassium fluoride, quantum-chemical calculations demonstrated the profound impact of the solvent. fluorine1.rufluorine1.ru The energy barrier of the reaction was found to decrease significantly with increasing polarity of the medium. fluorine1.ru The calculations showed that increasing the dielectric constant of the solvent up to a value of 20 leads to a substantial reduction in the energy barrier, after which the effect plateaus. fluorine1.ru This theoretical finding supported the experimental choice of polar aprotic solvents like DMF and acetonitrile (B52724) for this type of reaction. fluorine1.ru The use of a phase transfer catalyst like 18-crown-6, which complexes the potassium cation and increases the concentration of the "naked" fluoride anion, was also shown to increase the yield of the fluorinated product in aprotic solvents. fluorine1.ru

The effect of solvent choice has also been investigated in the context of the Knoevenagel condensation reaction catalyzed by potassium salt-loaded hydrotalcites. acs.org It was observed that polar aprotic solvents such as dimethylformamide (DMF) resulted in high conversion (99%) and selectivity (100%) in a very short time. acs.org In contrast, the use of a polar protic solvent like methanol (B129727) led to a slower reaction with poorer conversion and selectivity. acs.org Nonpolar solvents also resulted in longer reaction times compared to polar aprotic ones. acs.org This can be attributed to the better miscibility of reactants and the homogeneous mixing of the catalyst in a polar aprotic environment, facilitating the interaction between the catalyst and the reactants. acs.org

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems based on the electron density. nih.gov It offers a good balance between accuracy and computational cost, making it a valuable tool for studying systems like this compound.

DFT has been applied to investigate the basicity of potassium salt-loaded hydrotalcites used as catalysts. acs.org By calculating the relative nucleophilicity of the oxygen atoms in the system, DFT was able to identify the most basic site. The calculations showed that the oxygen atom attached to the potassium atom possessed the highest basic character, which is crucial for its catalytic activity in reactions like the Knoevenagel condensation. acs.org

In another example, DFT calculations were employed to understand the mechanism and stereoselectivity of a Mannich reaction mediated by potassium tert-butoxide. rsc.org The computational results suggested that the diastereoselectivity is controlled by specific interactions within a binuclear potassium complex in the transition state. rsc.org This demonstrates the power of DFT in elucidating the role of the potassium cation in directing the stereochemical outcome of a reaction.

Furthermore, DFT has been used to study the catalytic mechanism of Na+ and K+ ions in the hydrothermal conversion of glucose to 5-hydroxymethylfurfural (B1680220) (HMF). nih.gov The study explored how the binding of the potassium ion to different oxygen sites on glucose and its intermediates affects the reaction energy barriers, providing atomic-level insights into the catalytic process. nih.gov

Semi-Empirical Methods for Molecular Properties and Geometry Optimization

Semi-empirical methods are a class of quantum chemistry calculation methods that use parameters derived from experimental data to simplify the complex equations of ab initio methods. researchgate.net They are computationally less demanding than DFT or other high-level methods, which allows for the study of very large molecular systems or for performing molecular dynamics simulations over longer timescales. nih.gov

These methods, such as AM1, PM3, and MNDO, are based on the Hartree-Fock formalism but make several approximations, like the neglect of certain integrals, to speed up calculations. nih.govnih.gov They are particularly useful for initial geometry optimizations of large molecules before employing more accurate, and computationally expensive, methods. nih.gov While their accuracy can be limited, they provide a fast way to explore the potential energy surface and identify stable conformations. nih.gov More recent developments, like the HF-3c method, aim to correct for the deficiencies of small basis set Hartree-Fock calculations to provide a robust and fast quantum mechanical method. nih.gov Although specific studies applying semi-empirical methods solely to this compound are not prominent in recent literature, their general applicability for rapid screening of molecular properties and geometries of large systems containing malonate ligands is well-established. researchgate.netnih.gov

Molecular Dynamics and Simulation

Molecular dynamics (MD) simulations compute the time-dependent behavior of a molecular system, providing detailed information about the motion of atoms and molecules. This technique is invaluable for studying dynamic processes and conformational changes.

Conformational Analysis of Malonate Ligands and Derivatives

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For the malonate ligand in this compound, understanding its conformational preferences is key to understanding its interactions with the potassium cation and its role in larger molecular assemblies.

Theoretical conformational analysis using DFT has been performed on derivatives such as nitroarylidene dimalonates. researchgate.net These calculations can reveal the most stable conformations and the energy barriers between them. For example, in one study, calculations confirmed that structures with a plane of symmetry were energetically favorable. researchgate.net

Molecular dynamics simulations are a powerful tool for exploring the conformational space of flexible molecules. nih.govcwu.edu In the context of potassium channels, MD simulations have been extensively used to study the conformational dynamics of the channel proteins and their interaction with potassium ions. nih.govresearchgate.net These simulations reveal how the protein structure flexes and adapts to allow the passage of ions. rsc.org While these studies focus on large biological macromolecules, the principles of using MD to understand conformational flexibility are directly applicable to studying the behavior of the malonate ligand in different environments, such as in solution or in the solid state. For example, MD simulations could be used to study the rotational freedom of the carboxylate groups in the malonate anion and how this is influenced by the presence of the potassium counterion and surrounding solvent molecules.

Intermolecular Interactions and Crystal Packing Predictions

Computational chemistry provides powerful tools for understanding and predicting the solid-state structure of ionic compounds like this compound. The prediction of crystal packing involves determining the most thermodynamically stable arrangement of molecules in a crystal lattice, which is governed by a complex interplay of intermolecular interactions.

For malonate systems, hydrogen bonding is a predominant force dictating the crystal structure. In closely related compounds, such as potassium hydrogen malonate and potassium tri-hydrogen di-malonate, extensive networks of hydrogen bonds have been identified using neutron diffraction. nih.govtcichemicals.com In potassium tri-hydrogen di-malonate, for instance, both intermolecular and intramolecular hydrogen bonds with O···O distances as short as 2.513 to 2.554 Å define the structure. nih.govtcichemicals.com X-ray crystallographic studies on potassium hydrogen malonate reveal an unusual structure where malonic acid molecules and doubly ionized malonate ions coexist, linked by strong hydrogen bonds. mpg.de

Theoretical predictions of crystal packing for compounds like this compound utilize computational methods to explore potential crystal structures and rank them by energy. Methodologies such as Hirshfeld surface analysis are employed to visualize and quantify intermolecular contacts. fishersci.ca This technique maps the normalized contact distance (dnorm) onto the molecular surface, allowing for the identification of key interactions, such as hydrogen bonds and other close contacts, that stabilize the crystal lattice. fishersci.ca The topology of these interactions, whether they form one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks, is crucial for determining the material's physical properties. fishersci.ca By calculating the lattice energy of various hypothetical packing arrangements, computational models can predict the most likely crystal structure, which can then be validated against experimental data from techniques like X-ray diffraction.

Spectroscopic Parameter Prediction and Interpretation

Computational methods are indispensable for interpreting experimental spectra and predicting spectroscopic parameters for complex systems, including this compound and its derivatives. wikipedia.org

Theoretical Prediction of ESR Parameters for Radical Species

Electron Spin Resonance (ESR) spectroscopy is a key technique for studying paramagnetic species, such as radicals. When materials like potassium hydrogen malonate are exposed to X-irradiation at low temperatures (e.g., 4 K), radical species can be formed and trapped in the solid state. fishersci.ca

Computational chemistry allows for the theoretical prediction of ESR parameters, such as g-tensors and hyperfine coupling constants, which are essential for identifying the structure of these radical species. Studies on irradiated single crystals of potassium hydrogen malonate have identified several radical types. fishersci.cathegoodscentscompany.com One such species is a delocalized π-radical, formed by the loss of a hydrogen atom from the methylene (B1212753) group, which is shared between adjacent malonate molecules. fishersci.ca Another identified species is the radical anion. fishersci.ca

Theoretical calculations can model these proposed radical structures and compute their expected ESR parameters. By comparing these computed values with the experimental ESR spectra, researchers can confirm the identity and electronic structure of the radicals formed during irradiation. fishersci.ca This synergy between theoretical prediction and experimental measurement is crucial for elucidating the mechanisms of radiation damage in crystalline solids. thegoodscentscompany.com

Computational Support for Vibrational Frequency Assignments (IR, Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the characteristic bending and stretching of chemical bonds within a molecule. However, assigning specific vibrational modes to the peaks in an experimental spectrum can be challenging for polyatomic systems.

Computational chemistry offers a robust solution by calculating the theoretical vibrational frequencies and their corresponding IR and Raman intensities. nih.govwikipedia.org This process typically begins with a geometry optimization of the molecule at a chosen level of theory (e.g., Density Functional Theory, DFT) and basis set. wikipedia.org Following optimization, a Hessian matrix (the matrix of second derivatives of energy with respect to atomic coordinates) is calculated. fishersci.ca The eigenvalues of this Hessian matrix correspond to the vibrational frequencies, and the eigenvectors describe the atomic motions for each normal mode. fishersci.ca

The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for approximations in the computational method and the neglect of anharmonicity. nih.gov By visualizing the computed normal modes, a direct and unambiguous assignment of the experimental IR and Raman bands can be made. sigmaaldrich.com This computational support is vital for accurately interpreting the vibrational spectra of this compound, providing detailed insight into its molecular structure and bonding.

Research Applications and Advanced Materials Contexts

Advanced Reagents in Organic Synthesis Research

In the realm of organic synthesis, potassium malonate and its derivatives, such as ethyl this compound, are valued as key intermediates and building blocks for constructing complex molecular architectures.

Building Blocks for Complex Organic Molecules (e.g., Pharmaceuticals and Agrochemicals at Research Scale)

This compound and its monoesters are fundamental precursors in the synthesis of more complex molecules at a research scale, including those with potential applications in pharmaceuticals and agrochemicals. smolecule.comontosight.ai The reactivity of the methylene (B1212753) group in malonates allows for various chemical modifications, making them indispensable in multi-step synthetic pathways. masterorganicchemistry.com For instance, diethyl malonate, a related compound, is a well-established building block for creating pharmaceuticals like barbiturates and vitamins, as well as herbicides and pesticides. shaktichemicals.orgchemiis.com

The malonic ester synthesis is a classic example where the active methylene group is deprotonated to form a nucleophilic enolate, which can then be alkylated. masterorganicchemistry.com This process allows for the extension of carbon chains, a crucial step in building the carbon skeleton of complex target molecules. masterorganicchemistry.com Furthermore, derivatives like ethyl this compound can be used to generate other important intermediates, such as (trimethylsilyl)ethyl malonate, which are then used in the synthesis of valuable compounds like alkylidene malonates and beta-ketoesters. smolecule.com These beta-ketoesters are significant in medicinal chemistry for synthesizing a diverse range of drugs. smolecule.com

Table 1: Examples of Complex Molecules Synthesized Using Malonate Derivatives

Product ClassPrecursorApplication Area
BarbituratesDiethyl MalonatePharmaceuticals
VitaminsDiethyl MalonatePharmaceuticals
HerbicidesDiethyl MalonateAgrochemicals
PesticidesDiethyl MalonateAgrochemicals
Complex AlkaloidsMethylene MalonatePharmaceuticals

This table illustrates the role of malonate derivatives as precursors in the synthesis of various complex organic molecules.

Precursors for Quinoline (B57606) Derivatives with Potential Biological Activities

This compound and its derivatives play a role in the synthesis of quinoline structures, a class of heterocyclic compounds with a wide range of biological activities, including antiviral, immunosuppressive, and anticancer properties. google.comresearchgate.net Specifically, potassium monoethyl malonate is utilized as a precursor for pharmaceuticals that feature a quinolone structure. google.comgoogle.com

One notable method is the Doebner-von Miller reaction, which is a common route for synthesizing substituted quinolines. nih.govnih.gov This reaction, along with similar synthetic strategies like the Skraup and Gould-Jacobs reactions, often utilizes aniline (B41778) derivatives and carbonyl compounds, where malonate-derived intermediates can be involved. nih.govnih.govresearchgate.netwikipedia.org For example, diethyl 2-((4-nitroanilino)methylene)malonate, which can be synthesized from precursors related to this compound, is an important intermediate for producing various biologically active quinoline derivatives. researchgate.net

Electrosynthesis Routes for Nootropic Compounds (e.g., Pyrrolidinones)

In the pursuit of greener and more efficient synthetic methods, electrosynthesis has emerged as a powerful tool. Research has demonstrated the use of this compound derivatives in the electrosynthesis of pyrrolidinones, a class of compounds known for their nootropic (cognition-enhancing) properties. lookchem.comresearchgate.net

This environmentally friendly approach involves a Kolbe decarboxylation of a this compound derivative, followed by an intramolecular radical cyclization and a radical-radical cross-coupling. lookchem.comresearchgate.net This methodology allows for the effective synthesis of these pharmacologically interesting molecules, which are significant targets for the pharmaceutical industry. lookchem.comresearchgate.net The process can be highly efficient, with good yields and the potential for continuous flow electrochemical reactions, offering excellent productivity. researchgate.net

Enzymatic and Biochemical Research Tools

The structural similarity of malonate to other key metabolic molecules allows it to interact with enzymes, making it a valuable tool for biochemical research.

Probes and Inhibitors for Studying Metabolic Pathways and Enzyme Functions

This compound and its esters are widely used in biochemical research as probes and inhibitors to study metabolic pathways and enzyme functions. smolecule.comontosight.ai Malonate is a well-known competitive inhibitor of the enzyme succinate (B1194679) dehydrogenase, which plays a crucial role in the citric acid cycle (Krebs cycle). ontosight.ailookchem.comthermofisher.comfishersci.comselleckchem.commolnova.com By inhibiting this enzyme, researchers can study the regulation and function of this central metabolic pathway. ontosight.ai

This inhibitory action is also valuable in research aimed at developing drugs that target metabolic pathways in diseases such as cancer. lookchem.com Additionally, ethyl this compound has been identified as an inhibitor of malonic acid reductase, an enzyme involved in fatty acid biosynthesis. biosynth.com This makes it a useful tool for investigating fatty acid metabolism and for exploring potential antimicrobial applications, as it can disrupt essential metabolic processes in bacteria and fungi. smolecule.combiosynth.com

Table 2: Enzyme Inhibition by Malonate Derivatives

EnzymeInhibitorMetabolic PathwayResearch Application
Succinate DehydrogenaseThis compound / Ethyl this compoundCitric Acid CycleStudying metabolic regulation, cancer research
Malonic Acid ReductaseEthyl this compoundFatty Acid BiosynthesisStudying fatty acid metabolism, antimicrobial research

This table summarizes the key enzymes inhibited by malonate derivatives and their applications in biochemical research.

Agricultural Science Research Applications

The applications of this compound and related compounds extend into agricultural science research, primarily due to their potential antimicrobial properties and the general role of potassium in plant health.

Research has indicated that ethyl this compound possesses antimicrobial properties, suggesting its potential for investigation as a pesticide or fungicide in agricultural applications. smolecule.com The ability of malonate derivatives to inhibit key enzymes in microorganisms could be harnessed to protect crops from pathogens. biosynth.com

Furthermore, while not a direct application of the "malonate" part of the compound, the "potassium" component is an essential macronutrient for plant growth and development. researchgate.net Research in agricultural science often involves studying the uptake and effects of potassium on crop yield, quality, and stress resistance. researchgate.netresearchgate.net Although research specifically on "this compound" as a direct agricultural product is not extensive, the fundamental roles of both its constituent ions are significant areas of study in agricultural science.

Investigation of Antimicrobial Properties for Potential Pesticide/Fungicide Development

Research into the antimicrobial capabilities of malonate compounds has identified potential for agricultural applications. Specifically, ethyl this compound, a derivative, has demonstrated antimicrobial properties that make it a subject of interest for the development of new pesticides or fungicides. fishersci.ca Studies indicate that its interactions with microbial cell membranes could be a mechanism of action, providing a foundation for designing future agrochemicals. fishersci.ca The investigation into such compounds is part of a broader effort to find effective and targeted solutions for crop protection.

Other potassium salts, such as potassium sorbate (B1223678) and potassium bicarbonate, are already recognized for their fungicidal properties. Potassium sorbate inhibits the growth of molds and yeasts, while potassium bicarbonate is an effective, contact-kill fungicide against powdery mildew and other fungal diseases in organic farming. wikipedia.orgwikipedia.orgfishersci.cawikipedia.org Potassium phosphite (B83602) is another widely used potassium-based fungicide that controls pathogens like Pythium and Phytophthora by acting directly against the pathogen and by boosting the plant's natural defense mechanisms. fishersci.canih.gov

Research on Potassium Dynamics and Soil Fertility in Agriculture

Potassium is a vital macronutrient for plant growth, influencing metabolic processes, water regulation, and stress resistance. fishersci.cafishersci.ca Research into soil fertility often focuses on potassium dynamics—the availability, movement, and uptake of potassium in the soil-plant system. fishersci.nlereztech.com The total potassium content in soils can be high, but only a small fraction is readily available to plants, existing in the soil solution or as exchangeable potassium. fishersci.caereztech.com

Long-term studies on fertilizer application show that the use of potassium-containing compounds is crucial for maintaining crop yields. wikipedia.org For instance, the application of potassium phosphonate-based fungicides not only helps control disease but also serves as a source of potassium, which can be absorbed by the plant. nih.gov Understanding the different forms of potassium in the soil and how they are affected by agricultural practices is essential for sustainable nutrient management and optimizing soil fertility for crop production. wikipedia.orgfishersci.nl

Materials Science and Crystal Growth Research

In materials science, the malonate anion is a versatile building block for creating novel crystalline materials with specific functional properties. Its coordination chemistry is central to the development of advanced optical and engineered materials.

Growth of Malonate-Containing Single Crystals (e.g., Malonic Acid-Doped KDP)

The growth of single crystals for technological applications is a significant area of materials research. Potassium dihydrogen phosphate (B84403) (KDP) is a widely used nonlinear optical (NLO) crystal. wikipedia.org Researchers have investigated the effects of doping KDP crystals with organic molecules like malonic acid to enhance their properties. wikipedia.orgfishersci.caflybase.org

Single crystals of malonic acid-doped KDP (MAKDP) are typically grown from an aqueous solution using a slow evaporation technique. flybase.orgnih.gov Studies have shown that the incorporation of malonic acid into the KDP crystal lattice can alter its structural, optical, and mechanical properties. wikipedia.org For example, doping can lead to changes in the crystal's lattice parameters and may improve its mechanical strength, as measured by techniques like Vickers microhardness testing. wikipedia.orgflybase.org These modifications are crucial for tailoring the performance of KDP crystals in optical devices.

Research on Non-Linear Optical (NLO) Properties of Malonate-Based Crystals

Non-linear optical (NLO) materials are essential for technologies like frequency conversion of lasers and optical signal processing. mpg.de Several malonate-based organic and semi-organic crystals have been synthesized and studied for their NLO properties. For instance, p-Toluidinium malonate (PTM) has been investigated for its third-order NLO properties. mpg.de The Z-scan technique, which uses a high-intensity laser beam, is a common method to measure these properties, including the nonlinear refractive index and nonlinear absorption. mpg.defishersci.ca

Malonic acid-doped KDP crystals have also been examined for their second-harmonic generation (SHG) efficiency, a second-order NLO effect. fishersci.caflybase.org The Kurtz-Perry powder technique is a standard method for evaluating the SHG efficiency of new materials. fishersci.caflybase.org The development of these malonate-based crystals is driven by the continuous search for materials with high NLO coefficients, good optical transparency, and high laser damage thresholds for use in advanced photonic devices. wikipedia.orgfishersci.ca

Crystal Engineering for Functional Materials

Crystal engineering is the design and synthesis of solid-state structures with desired properties, built from molecular or ionic components. wikidata.org The malonate ligand is a valuable tool in crystal engineering due to its structural flexibility and varied coordination capabilities. americanelements.com It can act as a monodentate, chelating, or bridging ligand, allowing it to connect metal ions in various ways to form one-, two-, or three-dimensional networks known as coordination polymers or metal-organic frameworks (MOFs). americanelements.comfishersci.ienih.gov

This versatility enables chemists to construct a wide array of materials with specific functions. By selecting appropriate metal ions and synthesis conditions, the malonate ligand can be used to create materials with interesting magnetic, luminescent, or porous properties. americanelements.com The ability of the malonate ion to form diverse and stable structural motifs makes it a key component in the bottom-up construction of functional crystalline materials. wikidata.orgfishersci.ie

Concluding Perspectives and Future Research Directions

Current Research Gaps and Challenges in Potassium Malonate Chemistry

Furthermore, many existing synthetic protocols require large volumes of alcohol as a solvent, which negatively affects the space-time yield and necessitates costly solvent recovery processes. google.comgoogle.com While advancements have been made to reduce solvent usage, developing even more sustainable and atom-economical synthetic routes remains a key objective. google.comgoogle.com Another challenge is the often-lengthy reaction times reported in some synthetic procedures, which may be a bottleneck for large-scale industrial applications. phasetransfercatalysis.com Optimization of reaction conditions to accelerate these processes without compromising yield or purity is an area ripe for investigation. phasetransfercatalysis.com

From a mechanistic standpoint, a deeper understanding of the role of catalysts and reaction media in influencing the selectivity and efficiency of reactions involving this compound is needed. For example, in phase-transfer catalysis for the C-alkylation of malonates, the choice of catalyst and solvent system is crucial for activating the base and minimizing side reactions like hydrolysis. phasetransfercatalysis.comresearchgate.net Further research into the kinetics and mechanisms of these reactions could lead to the design of more effective catalytic systems. researchgate.net

Emerging Methodologies and Synthetic Advances

The use of phase-transfer catalysis (PTC) has emerged as a powerful tool for reactions such as the C-alkylation of malonates. phasetransfercatalysis.com PTC allows for the use of inexpensive and easy-to-handle bases like potassium carbonate in non-polar solvents, enhancing the reactivity of the malonate enolate while minimizing undesirable side reactions. phasetransfercatalysis.com The development of more efficient phase-transfer catalysts, such as crown ethers and azacrown ethers, continues to improve the selectivity and yield of these reactions. researchgate.net

Recent advancements also include the use of novel catalytic systems. For instance, palladium-catalyzed decarboxylative cross-coupling reactions have been employed for the synthesis of this compound derivatives. smolecule.com Additionally, the use of manganese(III) acetate (B1210297) as a mediator has opened new pathways for the synthesis of substituted malonates, which can then be converted to other valuable compounds. mdpi.com Microwave-assisted synthesis is another emerging technique that has been shown to accelerate reaction times in the preparation of malonate derivatives. mdpi.com

Furthermore, there is a growing interest in enzymatic and chemoenzymatic methods. While not yet widely applied to this compound specifically, the use of enzymes in organic synthesis offers potential for highly selective transformations under mild conditions, which could be a valuable future direction for producing chiral malonate derivatives.

Potential Avenues for Interdisciplinary Research and Novel Applications

The unique properties of this compound and its derivatives open up numerous possibilities for interdisciplinary research and the development of novel applications.

Materials Science: Malonate derivatives are being explored as building blocks for advanced materials. For example, they have been used in the synthesis of liquid crystals, where the molecular structure of the malonate unit can influence the mesomorphic properties of the final material. taylorandfrancis.com The ability of malonate to form stable complexes with metal ions also suggests potential applications in the development of metal-organic frameworks (MOFs) and coordination polymers with interesting catalytic, magnetic, or optical properties. Research into using potassium 2-(9-carboxy-1-octylnonylsulfanyl)-malonate as a stabilizing agent for silver nanoparticles highlights its potential role in nanotechnology. iaea.org There is also potential for the use of potassium-based electrolytes in the development of solid-state potassium-ion batteries. researchgate.net

Biochemistry and Medicinal Chemistry: Malonic acid and its salts are known inhibitors of enzymes like succinate (B1194679) dehydrogenase, making them valuable tools for studying metabolic pathways. ontosight.aiselleckchem.com This inhibitory activity could be further explored in the context of drug discovery, particularly for metabolic disorders and cancer. ontosight.ailookchem.comjkscience.org Malonate derivatives are also key intermediates in the synthesis of a wide range of pharmaceuticals, including antibiotics and anti-inflammatory drugs. smolecule.commdpi.com Future research could focus on designing and synthesizing novel malonate-based compounds with enhanced biological activity and specificity. The use of malonate salts in protein crystallization is another area of interest, with sodium malonate showing high success rates. researchgate.net Further investigation into the role of this compound in this process could be beneficial.

Catalysis: The development of new catalytic systems utilizing this compound and its derivatives is a promising area. This includes the design of chiral catalysts for asymmetric synthesis, where the malonate moiety could act as a chiral ligand. nih.gov Furthermore, the use of malonates in organocatalysis is an expanding field. nih.gov

Sustainable Chemistry: There is a significant opportunity to develop greener synthetic routes for and from this compound. This includes the use of bio-based feedstocks for the production of malonic acid, which can then be converted to this compound. mdpi.com The development of solvent-free or aqueous-based reaction systems for transformations involving this compound would also contribute to more sustainable chemical processes. researchgate.net

Q & A

Q. How does potassium malonate function as a nucleophile in the Michael reaction, and what experimental parameters optimize its reactivity?

this compound’s two carboxyl groups enable deprotonation to form a resonance-stabilized anion, enhancing nucleophilic attack on α,β-unsaturated carbonyl compounds. Experimental optimization includes:

  • pH control : Deprotonation requires alkaline conditions (e.g., KOH/EtOH) to generate the malonate anion .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize the anion and improve reaction rates .
  • Temperature : Mild heating (40–60°C) balances reactivity and side-product suppression .

Q. What biochemical pathways are inhibited by this compound, and how can these effects be measured in vitro?

this compound competitively inhibits succinate dehydrogenase (SDH), blocking the Krebs cycle. Methodological approaches include:

  • Enzyme assays : Monitor NADH oxidation or oxygen consumption in mitochondrial extracts using spectrophotometry .
  • Metabolite profiling : Quantitate lactate accumulation (via HPLC) to confirm glycolytic flux due to SDH inhibition .
  • Cell viability assays : Use tetrazolium dyes (e.g., MTT) to assess ATP depletion in neuronal or cancer cell models .

Q. How is this compound synthesized and purified for laboratory use?

  • Synthesis : React malonic acid with potassium hydroxide in ethanol, followed by recrystallization .
  • Purification : Remove unreacted acid via vacuum filtration and wash with cold ether. Confirm purity by melting point (decomposes at ~300°C) and FTIR (loss of -COOH stretch at 1700 cm⁻¹) .

Advanced Research Questions

Q. What statistical methods are appropriate for analyzing malonate-induced neurotoxicity data with multiple variables?

  • Two-factor ANOVA : Evaluates interactions between malonate concentration and secondary factors (e.g., dopamine levels) in neurotoxicity studies .
  • Post-hoc tests : Tukey’s HSD corrects for Type I errors when comparing treatment groups (e.g., malonate vs. malonate + tetrabenazine) .
  • Power analysis : Determines sample size required to detect ≥30% reduction in striatal dopamine (α=0.05, power=0.8) .

Q. How does this compound interact with metal ions in environmental systems, and what analytical techniques validate these interactions?

  • Ternary complex formation : Malonate bridges Pb²⁺ and Fe³⁺ on hematite surfaces, confirmed by EXAFS (Pb–C distance: 2.98–3.14 Å) and ATR-FTIR (shift in COO⁻ symmetric stretch to 1400 cm⁻¹) .
  • Competitive sorption experiments : Use ICP-MS to quantify metal displacement (e.g., Ca²⁺ vs. Pb²⁺) in malonate-containing solutions .

Q. What role does dopamine play in exacerbating malonate-induced neuronal damage, and how can this mechanism be pharmacologically modulated?

  • Mechanism : Malonate inhibits SDH, causing ATP depletion and dopamine release from vesicles. Extracellular dopamine auto-oxidizes, generating reactive quinones that damage striatal neurons .
  • Modulation :
  • Vesicular monoamine transporter (VMAT) inhibitors : Tetrabenazine (1 mg/kg) reduces dopamine efflux by 60% .
  • Dopamine D2 receptor antagonists : Haloperidol (0.5 μM) attenuates malonate-induced caspase-3 activation in vitro .

Q. How does the critical micelle concentration (CMC) of potassium alkyl malonates vary with chain length, and what implications does this have for colloid chemistry?

  • CMC trends : Log(CMC) decreases linearly with increasing alkyl chain length (e.g., CMC=0.050 M for C12 vs. 0.018 M for C14 malonate) .
  • Applications :
  • Nanoparticle synthesis : C12 malonate stabilizes AuNPs (5–10 nm) via carboxylate coordination .
  • Drug delivery : C16 malonate forms pH-responsive micelles (CMC=0.005 M) for targeted release .

Contradictions and Limitations

Q. Why do studies report conflicting toxicity profiles for this compound in vivo?

  • Species variability : Mice tolerate 500 mg/kg malonate without renal failure, whereas rats show 40% mortality at 200 mg/kg due to systemic acidosis .
  • Administration route : Intraperitoneal injection bypasses first-pass metabolism, increasing brain malonate levels (192 nmol/g) vs. oral dosing .

Methodological Tables

Q. Table 1. Key Parameters for Malonate-Containing Reaction Optimization

ParameterOptimal RangeAnalytical MethodReference
pH9.0–10.5Potentiometric titration
SolventDMF/EtOH (3:1)NMR solvent suppression
Reaction Time4–6 hoursTLC (Rf=0.3 in EtOAc)

Q. Table 2. Neurotoxic Effects of Malonate in Rodent Models

Dose (mg/kg)Dopamine Depletion (%)Lactate Increase (μM/g)Reference
10025 ± 318 ± 2
20055 ± 742 ± 5
50080 ± 10*75 ± 8*
*Mortality observed.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.